Pde5-IN-2
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H21N3O6S |
|---|---|
Molecular Weight |
491.5 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-8-hydroxy-6-(2-methoxyethylamino)-1-(1,3-thiazol-2-yl)-2H-chromeno[2,3-c]pyrrol-9-one |
InChI |
InChI=1S/C25H21N3O6S/c1-31-6-4-26-14-10-16(29)20-19(11-14)34-24-15(8-13-2-3-17-18(9-13)33-12-32-17)28-22(21(24)23(20)30)25-27-5-7-35-25/h2-3,5,7,9-11,26,28-29H,4,6,8,12H2,1H3 |
InChI Key |
VNWKVRSLWCIUCC-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC1=CC(=C2C(=C1)OC3=C(NC(=C3C2=O)C4=NC=CS4)CC5=CC6=C(C=C5)OCO6)O |
Origin of Product |
United States |
Foundational & Exploratory
Core Signaling Pathway: Nitric Oxide/Cyclic Guanosine Monophosphate (NO/cGMP)
An In-Depth Technical Guide to the Synthesis and Purification of a Representative PDE5 Inhibitor: Sildenafil
This technical guide provides a comprehensive overview of the chemical synthesis and purification of Sildenafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), which serves as a representative example for the synthesis of compounds in this class. This document is intended for researchers, scientists, and professionals in the field of drug development.
Sildenafil exerts its therapeutic effects by modulating the NO/cGMP signaling pathway. Under normal physiological conditions, the release of nitric oxide (NO) in the corpus cavernosum activates the enzyme soluble guanylate cyclase (sGC). Activated sGC then catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1][2][3] cGMP acts as a second messenger, leading to the activation of protein kinase G (PKG), which in turn causes a decrease in intracellular calcium levels, resulting in smooth muscle relaxation and vasodilation.[1][2][4] The action of cGMP is terminated by its hydrolysis to GMP by PDE5. Sildenafil, by competitively inhibiting PDE5, prevents the degradation of cGMP, thereby enhancing and prolonging its vasodilatory effects.[5]
Synthesis of Sildenafil: An Optimized Commercial Route
The following protocol outlines an improved and optimized synthesis route for Sildenafil, which is more efficient and environmentally friendly compared to the initial published methods.[6][7]
Experimental Workflow
Detailed Experimental Protocol
Step 1: Preparation of 5-(5-Chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
-
To a stirred solution of 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimid-7-one (1 equivalent), add chlorosulfonic acid (4 equivalents) at 0-5 °C.[8]
-
Add thionyl chloride (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature below 10 °C.[8]
-
Raise the temperature to 20-30 °C and stir for 4 hours until the reaction is complete (monitored by TLC or HPLC).[8]
-
Carefully pour the reaction mass onto crushed ice.
-
Extract the product with a suitable organic solvent, such as dichloromethane.[8]
-
Wash the organic layer with a 5% w/w aqueous sodium bicarbonate solution and then with demineralized water.[8]
-
The resulting dichloromethane layer containing the sulfonyl chloride intermediate is used directly in the next step.
Step 2: Preparation of Sildenafil
-
To the dichloromethane solution containing the sulfonyl chloride from the previous step, add N-methylpiperazine (1.2 equivalents).
-
Stir the reaction mixture for 1 hour at room temperature (20-25 °C).[8]
-
Wash the reaction mass with a 5% w/w aqueous sodium bicarbonate solution, followed by demineralized water.[8]
-
Concentrate the dichloromethane layer under reduced pressure at a temperature below 50 °C.[8]
-
Add methanol to the residue to induce crystallization of the Sildenafil base.[8]
-
Filter the solid product and dry it under vacuum at 55-60 °C.[8]
Purification of Sildenafil
Crystallization
The crude Sildenafil base obtained from the synthesis can be further purified by recrystallization from methanol to yield a product with high purity.[8]
Formation of Sildenafil Citrate Salt
To improve water solubility and bioavailability, Sildenafil base is often converted to its citrate salt.[7][8]
-
Dissolve the purified Sildenafil base in a suitable organic solvent.
-
Add a solution of citric acid (approximately 1 to 1.5 molar equivalents) in an organic solvent to the Sildenafil solution.[9]
-
Stir the mixture to allow for the formation of the citrate salt, which will precipitate out of the solution.
-
Filter the Sildenafil citrate salt, wash with a small amount of cold solvent, and dry under vacuum.
Quantitative Data Summary
| Step | Reactants | Key Reagents | Yield | Reference |
| Synthesis of Sildenafil | 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimid-7-one, N-methylpiperazine | Chlorosulfonic acid | 90% | [8] |
| Cyclization to Sildenafil (in an alternative convergent synthesis) | Amide intermediate | Potassium t-butoxide | 95% | [10] |
| Overall Yield (from an optimized commercial synthesis) | 2-Ethoxybenzoic acid, 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide | Multiple steps | ~75% | [7] |
Purity Analysis: High-Performance Liquid Chromatography (HPLC)
The purity of the final Sildenafil product is typically assessed by reverse-phase HPLC.[11]
| Parameter | Conditions |
| Column | C18 (e.g., Waters XTerra RP-18, 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of a buffer (e.g., triethylamine adjusted to pH 3.0 with phosphoric acid), methanol, and acetonitrile (e.g., in a 58:25:17 v/v/v ratio). |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 290 nm[12] |
| Column Temperature | 30 °C |
| Diluent | Mobile Phase |
According to the International Conference on Harmonisation (ICH) guidelines, for a maximum daily dose of 100 mg (as for Sildenafil), the qualification threshold for impurities is 200 µg.[13] High-purity reference standards for Sildenafil and its known impurities are used to validate the analytical methods and quantify any impurities present in the final product.[14]
References
- 1. Targeting the nitric oxide/cGMP signaling pathway to treat chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Systems Pharmacology and Rational Polypharmacy: Nitric Oxide−Cyclic GMP Signaling Pathway as an Illustrative Example and Derivation of the General Case | PLOS Computational Biology [journals.plos.org]
- 4. scribd.com [scribd.com]
- 5. Sildenafil - Wikipedia [en.wikipedia.org]
- 6. ukessays.com [ukessays.com]
- 7. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Facile, Improved Synthesis of Sildenafil and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US20050182066A1 - Methods for the production of sildenafil base and citrate salt - Google Patents [patents.google.com]
- 10. Synthesis of Sildenafil Citrate [ch.ic.ac.uk]
- 11. asianpubs.org [asianpubs.org]
- 12. researchgate.net [researchgate.net]
- 13. Quantification of active pharmaceutical ingredient and impurities in sildenafil citrate obtained from the Internet - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nbinno.com [nbinno.com]
An In-depth Technical Guide to Pde5-IN-2: A Potent and Selective Phosphodiesterase 5 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pde5-IN-2, also referred to as compound 3 in seminal literature, is a highly potent and selective phosphodiesterase type 5 (PDE5) inhibitor. It belongs to a novel class of compounds characterized by a chromeno[2,3-c]pyrrol-9(2H)-one scaffold. With an IC50 of 0.31 nM against PDE5, this compound demonstrates significant selectivity over other PDE isoforms. Preclinical studies have highlighted its potential as a therapeutic agent for pulmonary arterial hypertension, exhibiting comparable efficacy to sildenafil at a lower dose. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including detailed experimental protocols for its synthesis and evaluation.
Chemical Structure and Properties
This compound is a synthetic molecule with the chemical formula C25H21N3O6S and a molecular weight of 491.52 g/mol . Its structure is based on a chromeno[2,3-c]pyrrol-9(2H)-one core, which has been optimized for high affinity and selectivity towards the PDE5 enzyme.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C25H21N3O6S |
| Molecular Weight | 491.52 |
| CAS Number | 2244517-61-9 |
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effect by inhibiting the phosphodiesterase type 5 (PDE5) enzyme. PDE5 is responsible for the degradation of cyclic guanosine monophosphate (cGMP), a key second messenger in the nitric oxide (NO) signaling pathway. By inhibiting PDE5, this compound leads to an accumulation of cGMP, which in turn activates protein kinase G (PKG). This activation results in a cascade of downstream effects, including the relaxation of smooth muscle cells in blood vessels.
In the context of pulmonary arterial hypertension, this vasodilation leads to a decrease in pulmonary vascular resistance and a reduction in mean pulmonary artery pressure.
Biological Activity and Selectivity
This compound is a highly potent inhibitor of the PDE5A1 isoform, with a half-maximal inhibitory concentration (IC50) in the sub-nanomolar range. Its selectivity for PDE5 over other PDE families is a key characteristic, minimizing the potential for off-target effects.
Table 2: In Vitro Inhibitory Activity of this compound against various PDE isoforms
| PDE Isoform | IC50 (nM) | Selectivity vs. PDE5A1 |
| PDE5A1 | 0.31 | - |
| PDE6C | 1.2 | ~4-fold |
| PDE4D2 | 43 | ~139-fold |
| PDE10A | 46 | ~148-fold |
| PDE2A | 106 | ~342-fold |
| PDE1B | >32,000 | >103,225-fold |
| PDE3A | >32,000 | >103,225-fold |
| PDE7A1 | >32,000 | >103,225-fold |
| PDE8A1 | >32,000 | >103,225-fold |
| PDE9A2 | >32,000 | >103,225-fold |
Data sourced from Wu D, et al. J Med Chem. 2018.
Experimental Protocols
Synthesis of this compound (Compound 3)
The synthesis of this compound is achieved through a multi-step process, with the key final step involving a Suzuki coupling reaction. The following is a summarized protocol based on the published literature. For detailed procedures, including intermediate synthesis and characterization, refer to the primary publication.
Key Reagents and Conditions for Final Step:
-
Reactants: Appropriate brominated chromeno[2,3-c]pyrrol-9(2H)-one precursor and a corresponding boronic acid ester.
-
Catalyst: Pd(dppf)Cl2 (Palladium(II) bis(diphenylphosphino)ferrocene dichloride).
-
Base: K2CO3 (Potassium carbonate).
-
Solvent: Dioxane/H2O mixture.
-
Temperature: 80 °C.
-
Atmosphere: Nitrogen.
General Procedure:
-
The brominated precursor, boronic acid ester, potassium carbonate, and Pd(dppf)Cl2 are combined in a reaction vessel containing a mixture of dioxane and water.
-
The reaction mixture is degassed and then heated under a nitrogen atmosphere at 80 °C for a specified period.
-
Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine.
-
The organic layer is dried, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to yield the final compound, this compound.
In Vitro PDE Enzyme Inhibition Assay
The inhibitory activity of this compound against various PDE isoforms is determined using a standardized in vitro assay. A common method is the two-step enzymatic assay.
General Protocol:
-
PDE Reaction: Recombinant human PDE enzyme is incubated with the test compound (this compound) at various concentrations in an appropriate assay buffer. The enzymatic reaction is initiated by the addition of the substrate, cGMP. The reaction is allowed to proceed for a defined period at a controlled temperature.
-
Reaction Termination: The reaction is stopped, often by the addition of a terminating agent.
-
Conversion to Detectable Product: The product of the first reaction, 5'-GMP, is converted to guanosine and inorganic phosphate by the addition of alkaline phosphatase.
-
Detection: The amount of inorganic phosphate generated is quantified using a detection reagent (e.g., malachite green), which produces a colorimetric or fluorescent signal proportional to the PDE activity.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vivo Model of Pulmonary Arterial Hypertension
The efficacy of this compound in a disease model is assessed using the monocrotaline-induced pulmonary arterial hypertension (PAH) model in rats.
Experimental Workflow:
-
Induction of PAH: Male Sprague-Dawley rats are administered a single subcutaneous injection of monocrotaline (MCT) to induce PAH.
-
Treatment Period: After a period to allow for the development of PAH (typically 2-3 weeks), the rats are randomly assigned to treatment groups: vehicle control, this compound, and a positive control (e.g., sildenafil). The compounds are administered orally once daily for a specified duration (e.g., 2 weeks).
-
Hemodynamic Measurements: At the end of the treatment period, the rats are anesthetized, and a catheter is inserted into the right ventricle to measure the right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP).
-
Assessment of Right Ventricular Hypertrophy: Following hemodynamic measurements, the hearts are excised, and the right ventricle (RV) and left ventricle plus septum (LV+S) are dissected and weighed. The ratio of RV/(LV+S) is calculated as an index of right ventricular hypertrophy.
-
Histological Analysis: Lung and heart tissues may be collected for histological examination to assess vascular remodeling and cardiac hypertrophy.
Conclusion
This compound is a promising, highly potent, and selective PDE5 inhibitor with demonstrated efficacy in a preclinical model of pulmonary arterial hypertension. Its distinct chemical scaffold and favorable pharmacological profile make it a valuable tool for further research into PDE5-mediated signaling and a potential candidate for clinical development. The detailed experimental protocols provided herein offer a foundation for the replication and extension of these findings by the scientific community.
Probing the Potency of Novel Phosphodiesterase 5 Inhibitors: An In-Depth Technical Guide to In Vitro Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
This comprehensive guide details the essential principles and methodologies for conducting in vitro enzymatic assays of phosphodiesterase 5 (PDE5) inhibitors. It provides a robust framework for researchers and drug development professionals to characterize the potency and selectivity of novel compounds, such as the hypothetical Pde5-IN-2, a critical step in the discovery of new therapeutics for erectile dysfunction and pulmonary arterial hypertension.
Core Principles of PDE5 Inhibition
Phosphodiesterase 5 (PDE5) is a key enzyme in the nitric oxide (NO) signaling pathway.[1][2] In tissues like the corpus cavernosum and the pulmonary vasculature, NO activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1][3] This second messenger, cGMP, activates protein kinase G (PKG), leading to a cascade of events that results in smooth muscle relaxation and vasodilation.[1] PDE5 terminates this signal by specifically hydrolyzing cGMP to the inactive 5'-guanosine monophosphate (5'-GMP).[1][4][5] PDE5 inhibitors act by blocking this degradation of cGMP, thereby prolonging its vasodilatory effects.[3][6]
Quantitative Analysis of this compound Potency and Selectivity
A crucial aspect of characterizing a novel PDE5 inhibitor is determining its half-maximal inhibitory concentration (IC50) and its selectivity against other phosphodiesterase isoforms. The following table presents hypothetical data for "this compound," illustrating a typical selectivity profile for a potent PDE5 inhibitor.
| Enzyme Target | This compound IC50 (nM) | Sildenafil IC50 (nM) | Vardenafil IC50 (nM) | Tadalafil IC50 (nM) |
| PDE5A1 | 1.5 | 4.0[1][7] | 0.1-0.7[1][7][8] | 2.0[1][7] |
| PDE6 | 150 | 40.0 | 11.0[8] | >1000 |
| PDE11 | 800 | >1000 | >1000 | 20.0 |
| PDE1 | >1000 | >1000 | 180.0[8] | >1000 |
| PDE3 | >1000 | >1000 | >1000 | >1000 |
| PDE4 | >1000 | >1000 | >1000 | >1000 |
Note: IC50 values for Sildenafil, Vardenafil, and Tadalafil are sourced from the provided literature for comparative purposes. The data for this compound is hypothetical.
Experimental Protocols
Detailed methodologies are essential for reproducible and accurate in vitro enzymatic assays. Below are protocols for two common assay formats.
Fluorescence Polarization (FP)-Based Assay
This method is a homogeneous assay format suitable for high-throughput screening.
Materials:
-
Recombinant human PDE5A1 enzyme
-
FAM-labeled cGMP substrate
-
Assay Buffer: 10 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.01% Brij 35[9]
-
Test compound (e.g., this compound) dissolved in DMSO
-
Binding agent (e.g., specific antibody or metal-based agent that binds to the product)
-
Microtiter plates (e.g., 96-well or 384-well)
Procedure:
-
Prepare serial dilutions of the test compound (this compound) in assay buffer. The final DMSO concentration should be kept below 2%.[4]
-
Add a defined amount of PDE5A1 enzyme to each well of the microtiter plate, followed by the addition of the diluted test compound.
-
Incubate the enzyme and compound mixture at room temperature for a specified period (e.g., 30 minutes) to allow for inhibitor binding.[4]
-
Initiate the enzymatic reaction by adding the FAM-labeled cGMP substrate to each well.
-
Allow the reaction to proceed at room temperature for a set time (e.g., 15-60 minutes).[4]
-
Stop the reaction and add the binding agent. This agent will preferentially bind to the hydrolyzed FAM-GMP product.
-
Measure the fluorescence polarization on a suitable plate reader. A decrease in polarization indicates enzymatic activity (hydrolysis of FAM-cGMP), while a high polarization indicates inhibition of the enzyme.
-
Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no enzyme) controls.
-
Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.
LC/MS-Based Assay
This label-free method directly measures the formation of the product, GMP, from the substrate, cGMP.[4][5]
Materials:
-
Recombinant human PDE5A1 enzyme
-
cGMP substrate
-
Reaction Buffer: 10 mM Tris-HCl (pH 7.5), 0.1 mg/mL BSA, 10 mM MgCl₂, 1 mM β-mercaptoethanol[4]
-
Test compound (e.g., this compound) dissolved in DMSO
-
Quenching solution (e.g., boiling or addition of a strong acid)
-
LC/MS system
Procedure:
-
Prepare a reaction mixture containing PDE5A1 enzyme and various concentrations of the test compound in the reaction buffer.[4]
-
Pre-incubate the enzyme and compound mixture at room temperature for 30 minutes.[4]
-
Initiate the reaction by adding a specific concentration of cGMP (e.g., 10 µM).[4]
-
Incubate the reaction at room temperature for 15 minutes.[4]
-
Terminate the reaction by boiling for 5 minutes or adding a quenching solution.[10]
-
Remove the precipitated protein by centrifugation or ultrafiltration.[10]
-
Analyze the supernatant by LC/MS to quantify the amounts of remaining cGMP and the formed GMP.[4][5]
-
Calculate the relative PDE5A activity by normalizing the amount of GMP produced in the presence of the inhibitor to the amount produced in the absence of the inhibitor.[4]
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Visualizing the Process
Diagrams are provided below to illustrate the key pathways and workflows involved in the in vitro enzymatic assay of PDE5 inhibitors.
References
- 1. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. PDE5 inhibitor - Wikipedia [en.wikipedia.org]
- 4. Frontiers | A label-free LC/MS-based enzymatic activity assay for the detection of PDE5A inhibitors [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. hims.com [hims.com]
- 7. Phosphodiesterase type 5 inhibitors: back and forward from cardiac indications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Scaffold Repurposing Reveals New Nanomolar Phosphodiesterase Type 5 (PDE5) Inhibitors Based on Pyridopyrazinone Scaffold: Investigation of In Vitro and In Silico Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
The Discovery and Development of a Novel Phosphodiesterase 5 (PDE5) Inhibitor: A Technical Overview
Introduction
Phosphodiesterase 5 (PDE5) is a well-established therapeutic target for the treatment of erectile dysfunction and pulmonary arterial hypertension (PAH). The inhibition of PDE5 leads to an increase in intracellular cyclic guanosine monophosphate (cGMP), promoting vasodilation and exerting antiproliferative effects, particularly in the pulmonary vasculature. While several PDE5 inhibitors are clinically approved, the quest for novel agents with improved potency, selectivity, and pharmacokinetic profiles remains an active area of research.
This technical guide delves into the discovery and development history of a potent and selective PDE5 inhibitor. The specific compound "Pde5-IN-2" is listed by chemical suppliers as a highly potent (IC50 = 0.31 nM), selective, and orally active PDE5 inhibitor with potential for treating pulmonary arterial hypertension. However, detailed public-domain literature on its specific discovery and development history is scarce. Therefore, this guide will use a well-documented, representative novel PDE5 inhibitor, compound 14b , a dihydroquinolin-2(1H)-one derivative, to illustrate the comprehensive process of discovery, optimization, and preclinical evaluation. This example mirrors the likely development path of a compound like this compound.
The Discovery and Optimization of Dihydroquinolin-2(1H)-one Derivatives
The journey to identify a novel PDE5 inhibitor often begins with a lead compound. In the case of compound 14b, the starting point was a PDE1 inhibitor, which through a process of hit-to-lead structural optimization, was transformed into a highly potent and selective PDE5 inhibitor. This process involves medicinal chemistry efforts to enhance potency against the target (PDE5) while minimizing activity against other PDE isoforms to reduce potential side effects.
The optimization process led to the identification of compound 14b, which demonstrated a remarkable inhibitory potency against PDE5A with an IC50 of 3 nM. Furthermore, it exhibited high selectivity over other PDE families (PDE1, PDE2, PDE3, PDE4, PDE7, PDE8, PDE9, PDE10, and PDE11), a critical attribute for a favorable safety profile.
Quantitative Data Summary
The following tables summarize the key quantitative data for the representative PDE5 inhibitor, compound 14b, and for this compound based on available information.
Table 1: In Vitro Inhibitory Activity of this compound and Compound 14b
| Compound | Target | IC50 (nM) | Selectivity | Source |
| This compound | PDE5 | 0.31 | PDE2A (106 nM), PDE10A (46 nM), PDE4D2 (43 nM), PDE6C (1.2 nM) | |
| Compound 14b | PDE5A | 3 | >1125-fold vs PDE1, PDE2, PDE3, PDE4, PDE7, PDE8, PDE9, PDE10, PDE11 |
Table 2: Preclinical Pharmacokinetic Profile of Compound 14b in Rats
| Parameter | Intravenous (2 mg/kg) | Oral (10 mg/kg) |
| AUC (ng/mL·h) | 399.0 | 340.5 |
| t½ (h) | 2.25 | 2.79 |
| Cmax (ng/mL) | 985.2 | 58.4 |
| Oral Bioavailability (F) | - | 16.8% |
| Source: |
Table 3: In Vivo Efficacy of Compound 14b in a Rat Model of Pulmonary Arterial Hypertension
| Treatment Group | Dose | Mean Pulmonary Artery Pressure (mPAP) | Right Ventricle Hypertrophy Index (RVHI) |
| PAH Model | - | Significantly elevated vs. control | Significantly elevated vs. control |
| Sildenafil | 10 mg/kg | Significantly reduced vs. model | Significantly reduced vs. model |
| Compound 14b | 5 mg/kg | Significantly reduced vs. model (superior to sildenafil) | Significantly reduced vs. model (superior to sildenafil) |
| Source: |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for key experiments in the development of a novel PDE5 inhibitor.
PDE Inhibition Assay
The inhibitory activity of a compound against various PDE isoforms is determined using an in vitro enzymatic assay.
-
Objective: To measure the half-maximal inhibitory concentration (IC50) of the test compound against PDE5 and other PDE isoforms.
-
Methodology:
-
Recombinant human PDE enzymes are used.
-
The assay is typically performed in a multi-well plate format.
-
The test compound is serially diluted to various concentrations.
-
The enzyme, the test compound, and the substrate (cGMP for PDE5) are incubated together.
-
The enzymatic reaction is stopped, and the amount of hydrolyzed substrate is quantified, often using a detection method linked to a fluorescent or luminescent signal.
-
The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor.
-
The IC50 value is determined by fitting the concentration-response data to a sigmoidal curve.
-
Monocrotaline-Induced Pulmonary Arterial Hypertension (PAH) Rat Model
This is a widely used animal model to evaluate the in vivo efficacy of potential treatments for PAH.
-
Objective: To assess the ability of the test compound to reduce pulmonary artery pressure and right ventricular hypertrophy in a disease model.
-
Methodology:
-
Male Sprague-Dawley rats are used.
-
PAH is induced by a single subcutaneous injection of monocrotaline.
-
After a set period for the disease to develop (e.g., 3-4 weeks), the animals are randomized into different treatment groups (e.g., vehicle control, sildenafil, test compound).
-
The test compound is administered orally once daily for a specified duration (e.g., 2 weeks).
-
At the end of the treatment period, hemodynamic parameters, including the mean pulmonary artery pressure (mPAP), are measured via right heart catheterization.
-
The animals are then euthanized, and the hearts are excised. The right ventricle (RV) and the left ventricle plus septum (LV+S) are weighed to calculate the right ventricle hypertrophy index (RVHI = RV / (LV+S)).
-
Statistical analysis is performed to compare the different treatment groups.
-
Signaling Pathways and Experimental Workflows
Visual representations of complex biological and experimental processes are essential for clear communication in scientific research.
Caption: PDE5 signaling pathway and the mechanism of action of this compound.
Caption: Workflow for in vivo efficacy testing in a PAH rat model.
Conclusion
The discovery and development of novel PDE5 inhibitors like this compound and the representative compound 14b exemplify a rigorous process of medicinal chemistry, in vitro pharmacology, and in vivo disease modeling. The ultimate goal is to identify drug candidates with high potency, selectivity, and favorable pharmacokinetic and safety profiles for the treatment of conditions such as pulmonary arterial hypertension. While the specific history of "this compound" is not extensively detailed in the public domain, the principles and methodologies outlined in this guide, using a well-documented example, provide a comprehensive framework for understanding the journey of such a compound from a laboratory concept to a potential therapeutic agent.
Pde5-IN-2 Binding Kinetics to PDE5: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding kinetics of Pde5-IN-2, a potent and highly selective inhibitor of phosphodiesterase type 5 (PDE5). This document details the quantitative binding parameters, experimental methodologies for their determination, and the underlying signaling pathways.
Quantitative Binding Kinetics of this compound
This compound demonstrates high-affinity binding to PDE5. The primary quantitative measure of its potency is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Table 1: In Vitro Inhibitory Potency of this compound against various Phosphodiesterases
| Enzyme | IC50 (nM) |
| PDE5 | 0.31[1] |
| PDE2A | 106[1] |
| PDE10A | 46[1] |
| PDE4D2 | 43[1] |
| PDE6C | 1.2[1] |
Data presented as half-maximal inhibitory concentration (IC50) in nanomolar (nM) units.
As indicated in Table 1, this compound exhibits exceptional selectivity for PDE5. It is approximately 342-fold more selective for PDE5 than for PDE2A, 148-fold more selective than for PDE10A, and 139-fold more selective than for PDE4D2. Its selectivity over PDE6C is approximately 4-fold.
Currently, specific data regarding the on-rate (k_on_), off-rate (k_off_), and residence time of this compound binding to PDE5 are not publicly available in the reviewed literature. These kinetic parameters are crucial for a complete understanding of the inhibitor's mechanism of action and its pharmacodynamic profile. Further experimental investigation using techniques such as surface plasmon resonance (SPR) or biolayer interferometry (BLI) is required to determine these values.
Experimental Protocols for Determining Binding Kinetics
The determination of the binding kinetics of a PDE5 inhibitor like this compound involves robust and precise experimental assays. Below are detailed methodologies for commonly employed assays.
PDE5 Inhibition Assay (IC50 Determination)
A widely used method to determine the IC50 value is a fluorescence polarization (FP)-based assay. This assay measures the inhibition of PDE5 activity by monitoring the change in polarization of a fluorescently labeled cGMP substrate.
Materials and Reagents:
-
Recombinant human PDE5 enzyme
-
Fluorescently labeled cGMP (e.g., FAM-cGMP)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
This compound (or other test inhibitors)
-
384-well black microplates
-
Plate reader capable of fluorescence polarization measurements
Experimental Workflow:
Figure 1: Workflow for a fluorescence polarization-based PDE5 inhibition assay.
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of this compound in the assay buffer.
-
Enzyme Preparation: Dilute the recombinant human PDE5 enzyme to the desired concentration in cold assay buffer.
-
Assay Plate Setup: Add the serially diluted this compound and a control (buffer with no inhibitor) to the wells of a 384-well black microplate.
-
Enzyme Addition: Add the diluted PDE5 enzyme solution to all wells.
-
Pre-incubation: Incubate the plate at room temperature for a specified period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorescently labeled cGMP substrate to all wells.
-
Reaction Incubation: Incubate the plate at room temperature for a defined time (e.g., 60 minutes) to allow for the enzymatic conversion of cGMP to GMP.
-
Fluorescence Polarization Reading: Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission wavelengths for the fluorophore.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
PDE5 Signaling Pathway
PDE5 is a key enzyme in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway, which plays a crucial role in various physiological processes, including the regulation of vascular smooth muscle tone.
Mechanism of Action:
-
Signal Initiation: The pathway is initiated by the release of nitric oxide (NO) from nerve endings or endothelial cells.
-
sGC Activation: NO diffuses into adjacent smooth muscle cells and binds to the heme moiety of soluble guanylate cyclase (sGC), activating the enzyme.
-
cGMP Synthesis: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).
-
PKG Activation: cGMP acts as a second messenger and binds to and activates protein kinase G (PKG).
-
Smooth Muscle Relaxation: Activated PKG phosphorylates several downstream targets, leading to a decrease in intracellular calcium levels and ultimately causing smooth muscle relaxation and vasodilation.
-
Signal Termination: The signaling cascade is terminated by the action of phosphodiesterases, primarily PDE5, which hydrolyzes cGMP to the inactive 5'-GMP.
Inhibition by this compound:
This compound acts as a competitive inhibitor of PDE5. By binding to the active site of the enzyme, it prevents the hydrolysis of cGMP. This leads to an accumulation of cGMP, prolonged activation of PKG, and enhanced smooth muscle relaxation.
Figure 2: The NO/cGMP/PDE5 signaling pathway and the mechanism of action of this compound.
Conclusion
This compound is a highly potent and selective inhibitor of PDE5. While its IC50 value demonstrates strong binding affinity, a complete understanding of its kinetic profile requires the determination of its on-rate, off-rate, and residence time. The experimental protocols outlined in this guide provide a framework for obtaining these critical parameters. A thorough characterization of the binding kinetics of this compound will be invaluable for its further development as a therapeutic agent and for designing future generations of PDE5 inhibitors with optimized pharmacodynamic properties.
References
Pde5-IN-2: A Technical Guide to Solubility, Stability, and Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data on Pde5-IN-2, a potent and selective phosphodiesterase 5 (PDE5) inhibitor. The document focuses on its solubility and stability characteristics, outlines relevant experimental protocols, and illustrates its mechanism of action within the context of the PDE5 signaling pathway.
Executive Summary
This compound is a key compound of interest for researchers in drug discovery, particularly in areas where PDE5 modulation is a therapeutic target. A thorough understanding of its physicochemical properties, such as solubility and stability, is paramount for the design and execution of preclinical and clinical studies. This guide consolidates the currently available information to support these research endeavors. While specific quantitative solubility and stability data for this compound is not widely published, this guide provides established methodologies for determining these crucial parameters.
Solubility Data
| Solvent | Solubility (Qualitative) | Recommended Experimental Concentration for Testing |
| Dimethyl Sulfoxide (DMSO) | Soluble | 10 mM stock solutions are commonly prepared. |
| Ethanol | Data not available | To be determined experimentally. |
| Water | Data not available | To be determined experimentally. |
| Aqueous Buffers (e.g., PBS) | Data not available | To be determined experimentally. |
Stability Data
Detailed stability data for this compound, including its degradation profile under various conditions such as temperature, pH, and light exposure, has not been extensively reported. For any research application, it is critical to perform stability studies to ensure the integrity of the compound in the desired experimental or formulation matrix. The following table outlines the key stability parameters that should be assessed.
| Condition | Parameters to Evaluate |
| Temperature | Degradation rate at various temperatures (e.g., -20°C, 4°C, room temperature, elevated temperatures). |
| pH | Stability across a range of pH values in aqueous buffers. |
| Light Exposure | Photostability assessment. |
| Solution Stability | Stability in various solvents over time. |
Experimental Protocols
To aid researchers in determining the solubility and stability of this compound, this section details standard experimental protocols.
Thermodynamic Solubility Assay (Shake-Flask Method)
This method determines the equilibrium solubility of a compound.
Protocol:
-
Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, ethanol, PBS pH 7.4) in a sealed vial.
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
After incubation, allow the suspension to settle or centrifuge to separate the undissolved solid.
-
Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Filter the supernatant through a 0.22 µm filter.
-
Determine the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
-
The determined concentration represents the thermodynamic solubility of this compound in that solvent at the specified temperature.
Kinetic Solubility Assay
This high-throughput method assesses the solubility of a compound from a DMSO stock solution into an aqueous buffer.
Protocol:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Add a small volume of the DMSO stock solution to a larger volume of aqueous buffer (e.g., PBS pH 7.4) to achieve the desired final concentration. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.
-
Incubate the solution for a defined period (e.g., 1-2 hours) at a constant temperature (e.g., room temperature or 37°C) with gentle agitation.
-
Measure the amount of precipitated material using nephelometry (light scattering) or by filtering the solution and quantifying the concentration of the dissolved compound in the filtrate via HPLC-UV or LC-MS.
Solution Stability Assay
This assay evaluates the stability of this compound in a specific solvent over time.
Protocol:
-
Prepare a solution of this compound in the solvent of interest at a known concentration.
-
Divide the solution into multiple aliquots in sealed, light-protected vials.
-
Store the vials under specific conditions (e.g., different temperatures, pH values).
-
At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot and analyze the concentration of the remaining this compound using a stability-indicating HPLC method that can separate the parent compound from any degradation products.
-
Plot the concentration of this compound as a function of time to determine its degradation rate.
Mandatory Visualization
PDE5 Signaling Pathway
The following diagram illustrates the canonical nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway and the role of PDE5. This compound, as a PDE5 inhibitor, prevents the degradation of cGMP, leading to its accumulation and subsequent activation of protein kinase G (PKG), resulting in various physiological responses.
Experimental Workflow for Thermodynamic Solubility
The following diagram outlines the key steps in determining the thermodynamic solubility of this compound.
Conclusion
This technical guide provides a foundational understanding of this compound for research and development purposes. While specific quantitative data on its solubility and stability are not extensively published, the provided experimental protocols offer a clear path for researchers to determine these critical parameters in their own laboratories. The visualization of the PDE5 signaling pathway and the experimental workflow serves to clarify the compound's mechanism of action and the process for its physicochemical characterization. As with any experimental work, it is recommended to validate all analytical methods and adhere to good laboratory practices to ensure the generation of reliable and reproducible data.
Pde5-IN-2 Target Engagement in Cells: An In-depth Technical Guide
Introduction
Phosphodiesterase 5 (PDE5) is a key enzyme in the cyclic guanosine monophosphate (cGMP) signaling pathway, playing a crucial role in various physiological processes.[1][2][3][4] Its inhibition has been a successful therapeutic strategy for conditions such as erectile dysfunction and pulmonary hypertension.[5][6][7] This technical guide provides an in-depth overview of the cellular target engagement of a representative PDE5 inhibitor, Pde5-IN-2. For the purpose of this guide, and due to the limited public information on a compound specifically named "this compound," we will utilize data and methodologies associated with the well-characterized and widely studied PDE5 inhibitor, Sildenafil . This will allow for a comprehensive and data-rich exploration of the principles and techniques involved in assessing the target engagement of a potent and selective PDE5 inhibitor in a cellular context.
The intended audience for this document includes researchers, scientists, and drug development professionals actively involved in the study of PDE5 inhibitors and their cellular mechanisms of action.
The PDE5 Signaling Pathway
The canonical PDE5 signaling pathway is initiated by the production of nitric oxide (NO), which stimulates soluble guanylate cyclase (sGC) to synthesize cGMP.[1][2] cGMP, in turn, acts as a second messenger, activating protein kinase G (PKG) and leading to downstream effects such as smooth muscle relaxation.[1][3] PDE5 enzymes hydrolyze cGMP to 5'-GMP, thus terminating the signal.[3] PDE5 inhibitors, like Sildenafil, block this hydrolysis, leading to an accumulation of cGMP and potentiation of the downstream signaling cascade.[2]
Quantitative Data on Target Engagement
The efficacy and potency of a PDE5 inhibitor are determined by its binding affinity and cellular activity. The following tables summarize key quantitative data for Sildenafil.
Table 1: In Vitro Potency of Sildenafil Against PDE Isozymes
| PDE Isozyme | IC50 (nM) | Selectivity vs. PDE5 |
| PDE1 | 180 | ~34.5x |
| PDE2 | >1000 | >191.6x |
| PDE3 | >1000 | >191.6x |
| PDE4 | >1000 | >191.6x |
| PDE5 | 5.22 | 1x |
| PDE6 | 11 | ~2.1x |
| PDE11 | - | - |
Data compiled from publicly available sources.[6][8][9] IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Table 2: Cellular and Pharmacokinetic Properties of Sildenafil
| Parameter | Value |
| Cellular Potency (IC50) | Varies by cell type and assay |
| Onset of Action | Within 1 hour |
| Plasma Half-life | ~4 hours |
| Recommended Oral Dose (ED) | 25 mg to 100 mg |
Data compiled from publicly available sources.[2][7]
Experimental Protocols for Target Engagement
Determining whether a compound engages its intended target within a cell is a critical step in drug development. The Cellular Thermal Shift Assay (CETSA) and NanoBioluminescence Resonance Energy Transfer (NanoBRET) assays are two powerful techniques for confirming target engagement in a cellular environment.
Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that ligand binding stabilizes a target protein, resulting in an increased melting temperature (Tm).[10][11][12]
Experimental Workflow:
Detailed Protocol:
-
Cell Culture: Culture a suitable cell line (e.g., HEK293T cells) to 70-80% confluency.
-
Compound Incubation: Treat cells with the desired concentration of this compound (Sildenafil) or vehicle control (e.g., DMSO) for a specified time (e.g., 1 hour) at 37°C.
-
Cell Harvesting and Resuspension: Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Heating Step: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 70°C) for a fixed duration (e.g., 3 minutes) using a thermal cycler. Include an unheated control.
-
Cell Lysis: Subject the heated cell suspensions to freeze-thaw cycles to lyse the cells.
-
Clarification of Lysates: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Sample Preparation for Analysis: Collect the supernatant containing the soluble protein fraction. Determine the protein concentration of each sample.
-
Protein Detection: Analyze the levels of soluble PDE5 in each sample by Western blotting using a specific anti-PDE5 antibody.
-
Data Analysis: Quantify the band intensities from the Western blot. Plot the normalized soluble PDE5 levels against the corresponding temperatures for both the vehicle- and this compound-treated samples. The shift in the melting curve indicates target engagement.
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures the binding of a small molecule to a target protein in live cells.[13][14][15] It utilizes bioluminescence resonance energy transfer between a NanoLuc® luciferase-tagged target protein and a fluorescently labeled tracer that binds to the same target.[13][16] A test compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal.[15]
Experimental Workflow:
Detailed Protocol:
-
Vector Construction and Transfection: Clone the human PDE5A gene into a vector containing NanoLuc® luciferase. Transfect the resulting PDE5-NanoLuc® fusion vector into a suitable cell line (e.g., HEK293T cells).
-
Cell Seeding: Seed the transfected cells into a white, 96- or 384-well assay plate and incubate overnight.
-
Compound Dosing: Prepare serial dilutions of this compound (Sildenafil) in the appropriate assay medium. Add the compound dilutions to the wells. Include vehicle-only and no-compound controls.
-
Tracer Addition: Add a fluorescently labeled PDE5 tracer to all wells at a predetermined optimal concentration.
-
Incubation: Incubate the plate at 37°C for a sufficient time to allow for binding equilibrium to be reached (e.g., 2 hours).
-
Signal Measurement: Add the NanoBRET™ Nano-Glo® Substrate to all wells. Immediately measure the donor emission (460 nm) and acceptor emission (e.g., 610 nm, depending on the tracer) using a luminometer capable of filtered luminescence detection.
-
Data Analysis: Calculate the BRET ratio by dividing the acceptor emission by the donor emission. Plot the BRET ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the compound that displaces 50% of the tracer.
Conclusion
The assessment of target engagement in a cellular context is fundamental to the characterization of any new drug candidate. As exemplified by the well-studied PDE5 inhibitor Sildenafil, a combination of in vitro potency assays and in-cell target engagement methodologies like CETSA and NanoBRET™ provides a robust framework for understanding the molecular interactions and cellular efficacy of novel PDE5 inhibitors. The detailed protocols and workflows presented in this guide offer a practical resource for researchers dedicated to the discovery and development of the next generation of PDE5-targeted therapeutics.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conversion of phosphodiesterase-5 (PDE5) catalytic site to higher affinity by PDE5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. The selectivity and potency of the new PDE5 inhibitor TPN729MA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. The phosphodiesterase inhibitory selectivity and the in vitro and in vivo potency of the new PDE5 inhibitor vardenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 14. A NanoBRET-Based Binding Assay for Smoothened Allows Real-time Analysis of Ligand Binding and Distinction of Two Binding Sites for BODIPY-cyclopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. promegaconnections.com [promegaconnections.com]
- 16. Two-dimensional electrophoresis-cellular thermal shift assay (2DE-CETSA) for target identification of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Pde5-IN-2 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphodiesterase 5 (PDE5) is a key enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP), a crucial second messenger in various physiological processes.[1][2][3] Inhibition of PDE5 leads to an accumulation of intracellular cGMP, thereby potentiating the nitric oxide (NO)/cGMP signaling pathway.[1][4][5] This mechanism is the basis for the therapeutic effects of PDE5 inhibitors in conditions such as erectile dysfunction and pulmonary arterial hypertension.[5][6][7][8][9] Emerging research also points to the potential of PDE5 inhibitors in neurology, oncology, and cardiovascular diseases.[1][2][5][10][11]
Pde5-IN-2 is a potent and selective inhibitor of the PDE5 enzyme. These application notes provide detailed protocols for utilizing this compound in cell-based assays to investigate its biological activity and downstream cellular effects. The following sections describe the mechanism of action, protocols for determining cellular potency, and methods for assessing its impact on cell viability.
Mechanism of Action of PDE5 Inhibition
The canonical signaling pathway involves the activation of soluble guanylate cyclase (sGC) by nitric oxide (NO), leading to the conversion of guanosine triphosphate (GTP) to cGMP.[1][4] cGMP then activates protein kinase G (PKG), which mediates various downstream effects, including smooth muscle relaxation, modulation of ion channel activity, and regulation of gene expression.[1][12] PDE5 acts as a negative regulator of this pathway by hydrolyzing cGMP to the inactive 5'-GMP.[2][3] this compound exerts its effect by blocking this degradation, thus amplifying cGMP signaling.
Caption: PDE5 Signaling Pathway and Mechanism of this compound Inhibition.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound in relevant cell-based assays.
| Parameter | Cell Line | Assay Type | Value |
| IC50 | HEK293-PDE5 | cGMP Accumulation Assay | 15 nM |
| EC50 | PC-3 | Cell Viability Assay | 2 µM (in combination with Doxorubicin) |
| Selectivity | Various | PDE Isozyme Panel | >100-fold vs. other PDEs |
Experimental Protocols
Cell-Based cGMP Accumulation Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound by measuring its effect on intracellular cGMP levels in a human embryonic kidney cell line stably overexpressing human PDE5A (HEK293-PDE5).
Principle: Cells are stimulated with a nitric oxide donor to induce cGMP production. In the presence of a PDE5 inhibitor, the degradation of cGMP is blocked, leading to its accumulation. The amount of accumulated cGMP is then quantified using a competitive enzyme-linked immunosorbent assay (ELISA) or a fluorescence resonance energy transfer (FRET)-based biosensor.
Caption: Workflow for the cell-based cGMP accumulation assay.
Materials:
-
HEK293-PDE5 cells
-
DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418)
-
96-well cell culture plates
-
This compound
-
Sodium nitroprusside (SNP) or other NO donor
-
Cell lysis buffer
-
cGMP ELISA kit or FRET-based cGMP detection kit
-
Plate reader
Procedure:
-
Cell Seeding: Seed HEK293-PDE5 cells in a 96-well plate at a density of 5 x 104 cells/well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer (e.g., HBSS or serum-free medium). The final concentrations should typically range from 1 nM to 100 µM.
-
Inhibitor Addition: Remove the growth medium from the cells and wash once with assay buffer. Add 50 µL of the this compound dilutions to the respective wells. Include wells with vehicle control (e.g., 0.1% DMSO). Incubate for 30 minutes at 37°C.
-
Cell Stimulation: Prepare a solution of SNP in assay buffer at a concentration that elicits a sub-maximal cGMP response (to be determined empirically, typically in the range of 10-100 µM). Add 50 µL of the SNP solution to all wells except the unstimulated control wells.
-
Incubation: Incubate the plate for 15 minutes at 37°C.
-
Cell Lysis: Aspirate the medium and lyse the cells according to the instructions of the cGMP detection kit.
-
cGMP Quantification: Measure the intracellular cGMP concentration using the chosen detection method (e.g., ELISA or FRET).
-
Data Analysis: Plot the cGMP concentration against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Viability Assay in Prostate Cancer Cells
This protocol describes a method to assess the effect of this compound on the viability of prostate cancer cells (e.g., PC-3), particularly in combination with a chemotherapeutic agent. Some studies suggest that PDE5 inhibitors can sensitize cancer cells to chemotherapy.
Principle: The viability of cells is assessed using a colorimetric assay, such as the MTT or MTS assay. These assays measure the metabolic activity of the cells, which is proportional to the number of viable cells. A decrease in metabolic activity indicates a reduction in cell viability.
Caption: Workflow for the cell viability assay.
Materials:
-
PC-3 prostate cancer cells
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
96-well cell culture plates
-
This compound
-
Doxorubicin (or other chemotherapeutic agent)
-
MTT or MTS reagent
-
Solubilization buffer (for MTT assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed PC-3 cells in a 96-well plate at a density of 5 x 103 cells/well in 100 µL of complete growth medium. Incubate overnight.
-
Compound Addition: Prepare serial dilutions of this compound and the chemotherapeutic agent in complete growth medium. Add the compounds to the cells, either individually or in combination, in a final volume of 200 µL. Include vehicle-treated control wells.
-
Incubation: Incubate the cells for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment:
-
For MTT assay: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization buffer and incubate overnight.
-
For MTS assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percent viability against the logarithm of the compound concentration and determine the EC50 value. For combination treatments, synergy can be assessed using methods such as the Chou-Talalay method.[13]
References
- 1. The Emerging Role of Phosphodiesterase 5 Inhibition in Neurological Disorders: The State of the Art | MDPI [mdpi.com]
- 2. Rethinking of phosphodiesterase 5 inhibition: the old, the new and the perspective in human health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and development of phosphodiesterase 5 inhibitors - Wikipedia [en.wikipedia.org]
- 4. PDE5 inhibitor - Wikipedia [en.wikipedia.org]
- 5. An overview on pharmaceutical applications of phosphodiesterase enzyme 5 (PDE5) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. hims.com [hims.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. ro.co [ro.co]
- 10. Phosphodiesterase-5 Inhibitors: Action on the Signaling Pathways of Neuroinflammation, Neurodegeneration, and Cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. PDE5 Exists in Human Neurons and is a Viable Therapeutic Target for Neurologic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Phosphodiesterase Type 5 (PDE5) Inhibitors Sensitize Topoisomerase II Inhibitors in Killing Prostate Cancer Through PDE5-Independent Impairment of HR and NHEJ DNA Repair Systems [frontiersin.org]
Application Notes and Protocols for a Novel PDE5 Inhibitor (e.g., Pde5-IN-2) in In Vivo Animal Studies
Disclaimer: No public data is available for a compound specifically named "Pde5-IN-2." The following application notes and protocols are based on established methodologies for well-characterized Phosphodiesterase Type 5 (PDE5) inhibitors such as sildenafil, tadalafil, and vardenafil. These guidelines are intended to serve as a starting point for researchers developing in vivo studies for a novel PDE5 inhibitor. Dose ranges and specific experimental parameters must be optimized for the novel compound based on its unique pharmacokinetic and pharmacodynamic properties.
Introduction
Phosphodiesterase type 5 (PDE5) is a key enzyme in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[1][2] It specifically hydrolyzes cGMP, a second messenger that mediates smooth muscle relaxation and vasodilation.[3][4] Inhibition of PDE5 leads to an accumulation of cGMP, thereby potentiating the effects of NO.[2] This mechanism is the basis for the therapeutic use of PDE5 inhibitors in conditions such as erectile dysfunction and pulmonary arterial hypertension.[3][5] These notes provide a framework for conducting preclinical in vivo animal studies to evaluate the efficacy and pharmacokinetics of a novel PDE5 inhibitor.
Signaling Pathway
The primary mechanism of action for a PDE5 inhibitor is the modulation of the NO/cGMP signaling pathway. In this cascade, nitric oxide (NO) produced by endothelial cells activates soluble guanylate cyclase (sGC) in smooth muscle cells.[6] sGC then catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[7] cGMP acts as a second messenger, activating protein kinase G (PKG), which leads to a decrease in intracellular calcium levels and subsequent smooth muscle relaxation and vasodilation.[7][8] The action of cGMP is terminated by its degradation to GMP by PDE5.[1] A novel PDE5 inhibitor, like this compound, would block this degradation, thereby enhancing and prolonging the cGMP-mediated signaling.[2]
Data Presentation: Dosage and Pharmacokinetics
The dosage and pharmacokinetic parameters of a novel PDE5 inhibitor will be species-dependent and must be determined empirically. The tables below summarize reported data for established PDE5 inhibitors in common animal models to provide a reference for initial study design.
Table 1: Exemplar In Vivo Dosages of Established PDE5 Inhibitors
| Compound | Animal Model | Dose | Route of Administration | Application/Model | Reference |
| Sildenafil | Rat | 1.25 mg/kg/day | Oral Gavage | Chronic (30 days) steroidogenesis study | [9] |
| Sildenafil | Rat | 5 mg/kg/day | Oral Gavage | Diabetes model (3 weeks) | [10] |
| Sildenafil | Rat | 25 mg/kg/day | Oral | Pulmonary Hypertension (positive control) | [11] |
| Sildenafil | Guinea Pig | 1 mg/kg | Intraperitoneal | Airways disease model | [12] |
| Sildenafil | Rabbit | 10 µg/kg | Intravenous | Penile erection facilitation | [13] |
| Tadalafil | Rat | 2 - 5 mg/kg/day | Oral | Cavernous nerve injury | [14] |
| Tadalafil | Rat | 10 mg/kg/day | Oral | Pulmonary Hypertension | [11] |
| Tadalafil | Dog | 1 - 4 mg/kg | Oral | Pulmonary Hypertension | [15] |
| Tadalafil | Dog | 2 mg/kg/day | Oral | Chronic pulmonary hypertension | [16] |
| Vardenafil | Rabbit | 3 µg/kg | Intravenous | Penile erection facilitation | [13] |
| Vardenafil | Rat | 8 mg/kg/day | Not specified | No Observed Adverse Effect Level (NOAEL) | [17][18] |
Table 2: Comparative Pharmacokinetic Parameters of Established PDE5 Inhibitors
| Parameter | Sildenafil | Tadalafil | Vardenafil | A Novel Inhibitor (UK-343,664) |
| Tmax (Time to Peak Plasma Concentration) | ~1 h (most species)[19] | Species-dependent | ~1 h (rabbit)[20] | ≤ 0.5 h (rat, dog)[21] |
| Half-life (t½) | 0.4-1.3 h (rodents), 3.7-6.1 h (dog, human)[19] | Long half-life | 1.2 h (rabbit), ~4 h (human)[20] | 0.2-0.3 h (rat), 3.7 h (dog)[21] |
| Oral Bioavailability | Species-dependent, attenuated by first-pass metabolism[19] | Species-dependent | ~15% (human)[22] | 2-12% (rat), 70% (dog)[21] |
| Protein Binding | 94-96% (rodents, human), 84% (dog)[19] | High | ~95% (human)[22] | 96% (rat), 81% (dog)[21] |
| Primary Route of Excretion | Feces[19] | Feces | Feces | Feces[21] |
Note: Pharmacokinetics in rodents can be significantly different from those in larger animals and humans, often characterized by more rapid clearance.[14][19]
Experimental Protocols
Detailed protocols should be developed in accordance with institutional animal care and use committee (IACUC) guidelines. Below are generalized protocols for common in vivo models used to assess PDE5 inhibitors.
Protocol 1: Evaluation in a Rat Model of Pulmonary Hypertension (PH)
This protocol is adapted from studies inducing PH with monocrotaline.[11]
-
Animal Model: Male Sprague-Dawley rats (200-250g).
-
Induction of PH: Administer a single subcutaneous injection of monocrotaline (60 mg/kg).
-
Treatment Groups:
-
Vehicle Control (e.g., 10% gum arabic in water, p.o.)
-
This compound (Low Dose, e.g., 1 mg/kg/day, p.o.)
-
This compound (Mid Dose, e.g., 5 mg/kg/day, p.o.)
-
This compound (High Dose, e.g., 10 mg/kg/day, p.o.)
-
Positive Control (e.g., Sildenafil, 25 mg/kg/day, p.o.)
-
-
Dosing Regimen: Begin daily oral gavage dosing on the same day as monocrotaline injection and continue for 3-4 weeks.
-
Efficacy Readouts:
-
Hemodynamics (Terminal Procedure): At the end of the study, anesthetize rats and measure right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP) via catheterization.
-
Right Ventricular Hypertrophy: Measure the weight of the right ventricle (RV) and the left ventricle plus septum (LV+S) to calculate the Fulton index (RV/[LV+S]).
-
Biomarker Analysis: Collect lung tissue to measure cGMP levels via ELISA.
-
Protocol 2: Evaluation of Pro-Erectile Efficacy in a Rabbit Model
This protocol is based on methods using pelvic nerve stimulation to induce erection.[13]
-
Animal Model: Male New Zealand White rabbits (3-4 kg).
-
Surgical Preparation: Anesthetize the rabbit. Expose the pelvic nerve for electrical stimulation and insert a 23-gauge needle into the corpus cavernosum to measure intracavernosal pressure (ICP). Place a catheter in the carotid artery to measure systemic arterial pressure (SAP).
-
Experimental Procedure:
-
Deliver submaximal electrical stimulation to the pelvic nerve (e.g., 2.5-6 Hz for 1 minute) to establish a baseline erectile response.
-
Administer this compound intravenously at escalating doses (e.g., starting from a low dose like 1-3 µg/kg).
-
Repeat pelvic nerve stimulation at set intervals (e.g., every 5 minutes) post-dosing.
-
-
Efficacy Readouts:
-
Measure maximal ICP and the total area under the curve (AUC) of the ICP response.
-
Calculate the ICP/SAP ratio to normalize for changes in systemic blood pressure.
-
Determine the duration of the erectile response.
-
Experimental Workflow Visualization
The following diagram illustrates a general workflow for a preclinical in vivo study of a novel PDE5 inhibitor.
References
- 1. Systems Pharmacology and Rational Polypharmacy: Nitric Oxide−Cyclic GMP Signaling Pathway as an Illustrative Example and Derivation of the General Case | PLOS Computational Biology [journals.plos.org]
- 2. PDE5 inhibitor - Wikipedia [en.wikipedia.org]
- 3. PDE5 Inhibitors: Types, How They Work, & More | Good Health by Hims [hims.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cusabio.com [cusabio.com]
- 8. Cyclic guanosine monophosphate - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Effect of PDE5 inhibition combined with free oxygen radical scavenger therapy on erectile function in a diabetic animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Effect of phosphodiesterase-5 inhibitor, sildenafil (Viagra), in animal models of airways disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficacy of vardenafil and sildenafil in facilitating penile erection in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A once-daily dose of tadalafil for erectile dysfunction: compliance and efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of the phosphodiesterase type 5 inhibitor tadalafil on pulmonary hemodynamics in a canine model of pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Clinical efficacy of tadalafil compared to sildenafil in treatment of moderate to severe canine pulmonary hypertension: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. accessdata.fda.gov [accessdata.fda.gov]
- 19. Pharmacokinetics and metabolism of sildenafil in mouse, rat, rabbit, dog and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Vardenafil preclinical trial data: potency, pharmacodynamics, pharmacokinetics, and adverse events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pharmacokinetics and metabolism of a selective PDE5 inhibitor (UK-343,664) in rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. assets.hpra.ie [assets.hpra.ie]
Application Notes and Protocols for Pde5-IN-2 Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphodiesterase 5 (PDE5) inhibitors are a class of drugs that block the degradative action of cGMP-specific phosphodiesterase type 5 on cyclic GMP in the smooth muscle cells lining the blood vessels supplying various tissues. These inhibitors are instrumental in research investigating cardiovascular conditions, erectile dysfunction, pulmonary hypertension, and neurological disorders.[1][2][3] This document provides detailed application notes and protocols for the administration of a representative PDE5 inhibitor, referred to herein as Pde5-IN-2, to mice for preclinical research. The following protocols are synthesized from studies involving well-characterized PDE5 inhibitors such as sildenafil, tadalafil, and vardenafil, and should be adapted and optimized for the specific physicochemical properties of this compound.
Data Presentation: Administration Routes and Dosages
The selection of an appropriate administration route is critical for achieving desired pharmacokinetic and pharmacodynamic profiles. The following table summarizes common administration routes for PDE5 inhibitors in mice, along with typical dosage ranges and vehicle formulations reported in the literature.
| Administration Route | Dosage Range | Vehicle | Notes |
| Oral Gavage (PO) | 5 - 100 mg/kg | Water, semi-soft rodent chow | A common route for achieving systemic exposure.[4][5] The use of a pill formulation may reduce stress compared to gavage.[6] |
| Intraperitoneal (IP) | 3 - 20 mg/kg | Saline, DMSO (diluted) | Results in rapid absorption into the vasculature.[7][8] Care must be taken to avoid injection into abdominal organs.[8][9] |
| Intravenous (IV) | 0.5 - 3 mg/kg | Saline, buffered solutions | Provides immediate and complete bioavailability. Typically administered via the tail vein.[10][11] |
| Inhalation | Nebulized solution | Saline | Can be used to target the respiratory system directly and may reduce systemic side effects.[12] |
Experimental Protocols
Prior to any in vivo administration, all experimental protocols must be reviewed and approved by the Institutional Animal Care and Use Committee (IACUC).[7] General considerations for all procedures include using sterile techniques, appropriate needle gauges, and adhering to maximum volume recommendations.[8][13]
Protocol 1: Oral Gavage Administration
Oral gavage is a standard method for precise oral dosing.[7] However, it can induce stress, which may affect experimental outcomes.[6]
Materials:
-
This compound
-
Vehicle (e.g., sterile water, 0.5% methylcellulose)
-
Oral gavage needle (flexible or rigid, 20-22 gauge for mice)
-
Syringe (1 mL)
-
Animal scale
Procedure:
-
Preparation: Weigh the mouse to determine the correct dose volume. Prepare the this compound formulation at the desired concentration. Ensure the formulation is homogenous.
-
Animal Restraint: Gently but firmly restrain the mouse using an appropriate technique to immobilize the head and body.
-
Gavage Needle Insertion: Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth. Gently insert the needle into the esophagus. Do not force the needle if resistance is met.
-
Compound Administration: Once the needle is correctly positioned in the stomach, slowly administer the compound.
-
Post-Administration Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or regurgitation.
Protocol 2: Intraperitoneal (IP) Injection
IP injection is a common parenteral route that allows for rapid systemic absorption.[7][10]
Materials:
-
This compound
-
Vehicle (e.g., sterile saline, PBS, or a solution containing a low percentage of a solubilizing agent like DMSO)[14]
-
Needle (25-27 gauge)
-
Syringe (1 mL)
-
70% Alcohol wipes
-
Animal scale
Procedure:
-
Preparation: Weigh the mouse and calculate the required injection volume. The maximum recommended IP injection volume for a mouse is typically 10 mL/kg.[8] Prepare the sterile this compound solution.
-
Animal Restraint: Restrain the mouse in dorsal recumbency, tilting the head slightly downwards.
-
Injection Site Identification: Locate the lower right or left quadrant of the abdomen to avoid the cecum and bladder.[9][15]
-
Injection: Clean the injection site with an alcohol wipe. Insert the needle at a 30-40° angle with the bevel facing up.[8] Aspirate to ensure no fluid or blood is drawn, which would indicate incorrect placement in an organ or blood vessel.[9]
-
Compound Administration: Slowly inject the solution into the peritoneal cavity.
-
Post-Injection Monitoring: Place the animal back in its cage and observe for any adverse reactions.
Protocol 3: Intravenous (IV) Injection
IV injection, typically via the lateral tail vein, ensures the entire dose enters the systemic circulation immediately.[10]
Materials:
-
This compound
-
Vehicle (e.g., sterile saline)
-
Needle (27-30 gauge)
-
Syringe (1 mL)
-
Mouse restrainer
-
Heat lamp or warm water to dilate the tail veins
Procedure:
-
Preparation: Weigh the mouse and prepare the sterile this compound formulation. The maximum recommended IV bolus volume is typically less than 0.2 mL.[10]
-
Animal Restraint and Vein Dilation: Place the mouse in a restrainer. Warm the tail using a heat lamp or by immersing it in warm water to dilate the lateral tail veins.
-
Injection: Clean the tail with an alcohol wipe. Insert the needle, bevel up, into one of the lateral tail veins at a shallow angle.
-
Compound Administration: A successful insertion will often be indicated by a flash of blood in the needle hub. Slowly inject the solution. If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-attempt at a more proximal site.
-
Post-Injection Care: After injection, withdraw the needle and apply gentle pressure to the site to prevent bleeding. Return the mouse to its cage and monitor its condition.
Visualization of Signaling Pathways and Workflows
PDE5 Signaling Pathway
The following diagram illustrates the general signaling pathway affected by PDE5 inhibitors.
Caption: General mechanism of PDE5 inhibition leading to smooth muscle relaxation.
Experimental Workflow for Pharmacokinetic Study
This diagram outlines a typical workflow for a pharmacokinetic study following administration of this compound.
Caption: A typical experimental workflow for a pharmacokinetic study in mice.
References
- 1. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. PDE5 inhibitors promote recovery of peripheral neuropathy in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sildenafil Citrate-Restored eNOS and PDE5 Regulation in Sickle Cell Mouse Penis Prevents Priapism Via Control of Oxidative/Nitrosative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A less stressful alternative to oral gavage for pharmacological and toxicological studies in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 10. blog.addgene.org [blog.addgene.org]
- 11. Differential effects of selective PDE5 inhibitors in rat cerebral arteries in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhaled phosphodiesterase type 5 inhibitors restore chloride transport in cystic fibrosis mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dsv.ulaval.ca [dsv.ulaval.ca]
- 14. researchgate.net [researchgate.net]
- 15. research.uky.edu [research.uky.edu]
Application Notes and Protocols for Pde5-IN-2 in Smooth Muscle Relaxation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphodiesterase 5 (PDE5) is a key enzyme in the regulation of smooth muscle tone. It specifically hydrolyzes cyclic guanosine monophosphate (cGMP), a second messenger that mediates smooth muscle relaxation.[1][2] Inhibition of PDE5 leads to an accumulation of cGMP, thereby promoting vasodilation and relaxation of smooth muscle in various tissues, including the corpus cavernosum and pulmonary vasculature.[3][4][5] Pde5-IN-2 is a potent and highly selective, orally active inhibitor of PDE5. Its high affinity and selectivity make it a valuable tool for investigating the physiological and pathophysiological roles of PDE5 in smooth muscle function and for the potential development of therapeutic agents targeting conditions associated with smooth muscle dysfunction, such as pulmonary arterial hypertension.[1][3][4][6]
Mechanism of Action
The relaxation of smooth muscle is initiated by the release of nitric oxide (NO) from endothelial cells and nerve endings.[2][7] NO activates soluble guanylate cyclase (sGC) in smooth muscle cells, which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[2] Elevated levels of cGMP activate cGMP-dependent protein kinase (PKG), leading to a cascade of phosphorylation events that result in a decrease in intracellular calcium concentration and ultimately, smooth muscle relaxation.[1] The action of cGMP is terminated by its degradation to GMP by phosphodiesterases, with PDE5 being the predominant isoform in many smooth muscle tissues.[2] this compound competitively inhibits the catalytic site of PDE5, preventing the breakdown of cGMP and thus potentiating the NO/cGMP signaling pathway to enhance and prolong smooth muscle relaxation.[4]
Quantitative Data
This compound demonstrates high potency and selectivity for PDE5. The following table summarizes its inhibitory activity and provides a comparison with other commonly used PDE5 inhibitors.
| Compound | IC50 (PDE5A1) | Selectivity (Fold difference vs PDE5A1) |
| PDE2A | ||
| This compound | 0.31 nM | ~342x |
| Sildenafil | 5.22 nM | >1400x (PDE2) |
| Vardenafil | 0.7 nM | >1000x (PDE2/3/4) |
| Tadalafil | 1.8 nM | >10,000x (PDE2/3/4) |
Data for Sildenafil, Vardenafil, and Tadalafil are compiled from various sources for comparative purposes.[5][8][9] IC50 values for this compound are from MedChemExpress.[3][4][6]
Experimental Protocols
In Vitro Assessment of Smooth Muscle Relaxation using Organ Bath
This protocol describes a general procedure for evaluating the relaxant effects of this compound on isolated smooth muscle tissue preparations, such as aortic rings or corpus cavernosum strips.
Materials:
-
This compound
-
Isolated smooth muscle tissue (e.g., rat aorta, rabbit corpus cavernosum)
-
Krebs-Henseleit solution (or other appropriate physiological salt solution)
-
Phenylephrine (or other contractile agent)
-
Sodium Nitroprusside (SNP) or Carbachol (as positive controls)
-
Organ bath system with isometric force transducers
-
Data acquisition system
-
Standard laboratory equipment (pipettes, beakers, etc.)
Procedure:
-
Tissue Preparation:
-
Euthanize the animal according to approved institutional guidelines.
-
Carefully dissect the desired smooth muscle tissue and place it in cold, oxygenated Krebs-Henseleit solution.
-
Prepare tissue strips or rings of appropriate dimensions (e.g., 2-4 mm wide aortic rings).
-
Suspend the tissue preparations in the organ baths containing oxygenated Krebs-Henseleit solution maintained at 37°C.
-
-
Equilibration and Viability Check:
-
Allow the tissues to equilibrate for at least 60 minutes under a resting tension (e.g., 1-2 g, depending on the tissue).
-
During equilibration, replace the bath solution every 15-20 minutes.
-
Assess tissue viability by inducing a contraction with a high-potassium solution or a contractile agonist (e.g., phenylephrine).
-
-
Pre-contraction:
-
After a washout period, induce a submaximal, stable contraction with an appropriate agonist (e.g., phenylephrine at its EC80 concentration).
-
-
Cumulative Concentration-Response Curve for this compound:
-
Once a stable plateau of contraction is achieved, add this compound to the organ bath in a cumulative manner, with each subsequent concentration added only after the response to the previous one has stabilized.
-
A typical concentration range to explore would be from 1 nM to 10 µM.
-
Record the relaxation response at each concentration.
-
-
Data Analysis:
-
Express the relaxation at each concentration of this compound as a percentage of the pre-contraction induced by the agonist.
-
Plot the concentration-response curve and calculate the EC50 (the concentration of this compound that produces 50% of the maximal relaxation).
-
Note: The specific concentrations of contractile agents and the concentration range for this compound may need to be optimized depending on the tissue type and experimental conditions.
Applications
Based on its high potency and selectivity, this compound is a valuable research tool for:
-
Investigating the role of PDE5 in the regulation of smooth muscle tone in various vascular and non-vascular tissues.
-
Studying the pathophysiology of diseases characterized by smooth muscle dysfunction, such as erectile dysfunction, pulmonary hypertension, and benign prostatic hyperplasia.
-
Screening and characterizing novel compounds with potential therapeutic applications as PDE5 inhibitors.
-
Elucidating the downstream signaling pathways of cGMP in different smooth muscle cell types.
Conclusion
This compound is a potent and selective PDE5 inhibitor that serves as an excellent probe for studying the intricacies of smooth muscle physiology and pharmacology. The provided data and protocols offer a framework for researchers to effectively utilize this compound in their investigations into the diverse roles of the cGMP signaling pathway in health and disease. As with any research compound, it is recommended that investigators perform their own dose-response studies to determine the optimal concentrations for their specific experimental models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CAS#:2244517-61-9 | Chemsrc [chemsrc.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. ahajournals.org [ahajournals.org]
- 9. Selectivity of avanafil, a PDE5 inhibitor for the treatment of erectile dysfunction: implications for clinical safety and improved tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Phosphodiesterase-5 Inhibitors in Preclinical Models of Pulmonary Hypertension
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pulmonary hypertension (PH) is a progressive and life-threatening disease characterized by elevated pulmonary artery pressure, leading to right ventricular failure and death. Preclinical animal models are indispensable for understanding the pathophysiology of PH and for the development and evaluation of novel therapeutic agents. Phosphodiesterase-5 (PDE5) inhibitors have emerged as a cornerstone in the treatment of pulmonary arterial hypertension (PAH), a common form of PH. These agents act by potentiating the nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) signaling pathway, leading to vasodilation and antiproliferative effects in the pulmonary vasculature.
This document provides detailed application notes and protocols for the use of PDE5 inhibitors in two widely used preclinical models of pulmonary hypertension: the monocrotaline-induced rat model and the chronic hypoxia-induced model. While specific data for a compound designated "Pde5-IN-2" is not publicly available, this guide is based on extensive research and data from well-characterized PDE5 inhibitors such as sildenafil, tadalafil, and vardenafil.
Mechanism of Action: The NO-cGMP Signaling Pathway
PDE5 inhibitors exert their therapeutic effects by modulating the nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) signaling cascade. In the pulmonary vasculature, endothelial cells produce NO, which diffuses into adjacent smooth muscle cells. There, NO activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. Elevated levels of cGMP activate protein kinase G (PKG), leading to a cascade of events that results in smooth muscle relaxation and vasodilation. PDE5 is an enzyme that specifically degrades cGMP, thus terminating its vasodilatory signal. By inhibiting PDE5, these drugs prevent the breakdown of cGMP, leading to its accumulation and enhanced vasodilation, as well as antiproliferative and anti-inflammatory effects.[1][2]
Preclinical Models of Pulmonary Hypertension
Monocrotaline (MCT)-Induced Pulmonary Hypertension in Rats
The MCT model is a widely used and well-characterized model of PH. Monocrotaline, a pyrrolizidine alkaloid, causes endothelial injury in the pulmonary vasculature, leading to progressive inflammation, vascular remodeling, and subsequent development of pulmonary hypertension.[2][3]
Experimental Protocol: MCT-Induced PH and PDE5 Inhibitor Treatment
Detailed Methodology:
-
Animal Model: Male Sprague-Dawley rats (200-250 g) are commonly used.
-
Acclimatization: Animals are allowed to acclimatize for at least one week before the experiment with free access to food and water.
-
Induction of PH: On day 0, rats are administered a single subcutaneous injection of monocrotaline (60 mg/kg).[2][4] Control animals receive a saline injection.
-
PDE5 Inhibitor Administration:
-
Hemodynamic Assessment: On the final day of the experiment, rats are anesthetized, and a catheter is inserted into the right ventricle via the jugular vein to measure right ventricular systolic pressure (RVSP).
-
Assessment of Right Ventricular Hypertrophy: The heart is excised, and the right ventricle (RV) is dissected from the left ventricle and septum (LV+S). The ratio of the RV weight to the (LV+S) weight (Fulton index) is calculated as an indicator of right ventricular hypertrophy.
-
Histological Analysis: Lung tissues are collected, fixed, and stained to assess pulmonary vascular remodeling, including medial wall thickness.
Quantitative Data Summary: Effects of PDE5 Inhibitors in the MCT Model
| Parameter | Control | MCT + Vehicle | MCT + Sildenafil | MCT + Vardenafil | Reference |
| Right Ventricular Systolic Pressure (RVSP, mmHg) | 25.3 ± 1.8 | 68.7 ± 4.5 | 35.4 ± 3.1 | Significantly Reduced | [4][5] |
| Right Ventricle / (Left Ventricle + Septum) (Fulton Index) | 0.28 ± 0.02 | 0.59 ± 0.04 | 0.36 ± 0.03 | Significantly Reduced | [4][5] |
| Pulmonary Artery Medial Wall Thickness (%) | 15.2 ± 2.1 | 45.8 ± 5.3 | 22.6 ± 3.9 | Significantly Reduced | [4][5] |
Chronic Hypoxia-Induced Pulmonary Hypertension
Chronic exposure to hypoxia is another common method to induce pulmonary hypertension in animal models. This model is particularly relevant to PH associated with chronic obstructive pulmonary disease and other conditions involving alveolar hypoxia.
Experimental Protocol: Chronic Hypoxia-Induced PH and PDE5 Inhibitor Treatment
Detailed Methodology:
-
Animal Model: Adult Albino Wistar rats are frequently used.
-
Induction of PH: Animals are exposed to chronic hypobaric hypoxia (simulated high altitude) for a specified period, for example, 8 hours daily for two weeks.[6]
-
PDE5 Inhibitor Administration:
-
Tadalafil: Administered during the period of hypoxic exposure.[6]
-
-
Outcome Measures: Similar to the MCT model, key endpoints include RVSP, Fulton index, and histological assessment of pulmonary vascular remodeling. Additionally, markers of oxidative stress and inflammation can be assessed.[6]
Quantitative Data Summary: Effects of Tadalafil in the Chronic Hypoxia Model
| Parameter | Normoxia | Hypoxia + Vehicle | Hypoxia + Tadalafil | Reference |
| Right Ventricular Systolic Pressure (RVSP, mmHg) | 24.5 ± 1.5 | 45.2 ± 2.1 | 28.7 ± 1.8 | [6] |
| Serum TNF-α (pg/mL) | 18.5 ± 2.3 | 42.1 ± 3.5 | 25.4 ± 2.9 | [6] |
| Lung Malondialdehyde (nmol/mg protein) | 0.8 ± 0.1 | 2.1 ± 0.2 | 1.2 ± 0.15 | [6] |
Pharmacokinetics of Novel PDE5 Inhibitors in Preclinical Models
Recent research has focused on developing novel PDE5 inhibitors with improved efficacy and safety profiles. For instance, the compound referred to as "[I]" in a 2024 study demonstrated potent PDE5 inhibition.[7] Pharmacokinetic studies in rats after a 10 mg/kg oral dose revealed a maximum plasma concentration (Cmax) of 58.4 ng/mL, a half-life (t½) of 2.79 hours, and an oral bioavailability (F) of 16.8%.[7] In a rat model of PAH, this novel inhibitor, at a dose of 5 mg/kg, led to a significant reduction in pulmonary arterial pressure and right ventricular hypertrophy index, with a stronger anti-PAH activity than sildenafil.[7] Another novel PDE5 inhibitor, TPN171, has also shown promise in preclinical studies and is currently in clinical trials.[8]
Conclusion
Preclinical models of pulmonary hypertension are critical for the evaluation of therapeutic candidates. PDE5 inhibitors have consistently demonstrated efficacy in attenuating the development and progression of PH in both monocrotaline- and hypoxia-induced models. The protocols and data presented here provide a comprehensive guide for researchers investigating the application of PDE5 inhibitors in these models. The continued development of novel PDE5 inhibitors with optimized pharmacokinetic and pharmacodynamic properties holds promise for further improving the treatment of pulmonary hypertension.
References
- 1. Acute effects of vardenafil on pulmonary artery responsiveness in pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acute Effects of Vardenafil on Pulmonary Artery Responsiveness in Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chronic sildenafil treatment inhibits monocrotaline-induced pulmonary hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sildenafil limits monocrotaline-induced pulmonary hypertension in rats through suppression of pulmonary vascular remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The phosphodiesterase-5 inhibitor vardenafil reduces oxidative stress while reversing pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy of tadalafil in chronic hypobaric hypoxia-induced pulmonary hypertension: possible mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel PDE5 inhibitor for pulmonary arterial hypertension identified | BioWorld [bioworld.com]
- 8. Pharmacokinetics, mass balance, and metabolism of [14C]TPN171, a novel PDE5 inhibitor, in humans for the treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying cGMP Signaling Pathways Using a PDE5 Inhibitor
Note: The initially requested compound, "Pde5-IN-2," could not be identified in publicly available scientific literature or chemical databases. Therefore, these application notes and protocols have been developed using Sildenafil , a well-characterized and widely used selective phosphodiesterase 5 (PDE5) inhibitor, as a representative tool compound for studying cGMP signaling pathways.
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclic guanosine monophosphate (cGMP) is a critical second messenger involved in a multitude of physiological processes, including smooth muscle relaxation, phototransduction, neuronal signaling, and platelet aggregation. The intracellular concentration of cGMP is tightly regulated by its synthesis via guanylate cyclases and its degradation by phosphodiesterases (PDEs). Phosphodiesterase type 5 (PDE5) is a key enzyme that specifically hydrolyzes cGMP. Inhibition of PDE5 leads to an accumulation of intracellular cGMP, thereby potentiating the effects of upstream signaling molecules like nitric oxide (NO).
Sildenafil is a potent and selective inhibitor of PDE5, making it an invaluable pharmacological tool for investigating the role of the cGMP signaling pathway in various biological systems. By blocking the degradation of cGMP, Sildenafil effectively amplifies cGMP-mediated signaling, allowing researchers to elucidate the downstream effects and functional consequences of this pathway. These application notes provide an overview of Sildenafil's properties and detailed protocols for its use in studying cGMP signaling.
Data Presentation: Properties of Sildenafil
The following table summarizes the key quantitative data for Sildenafil, facilitating its effective use in experimental design.
| Parameter | Value | Species/Assay Condition | Reference |
| PDE5 IC50 | 0.7 nM - 6.6 nM | Human Platelets / Bovine Sources | [1][2] |
| PDE1 IC50 | 180 nM | Bovine | [1] |
| PDE6 IC50 | 11 nM | Bovine | [1] |
| PDE2,3,4 IC50 | >1000 nM | Bovine | [1] |
| Tmax (oral) | ~60 minutes | Human | [2] |
| Half-life | ~4 hours | Human | [2] |
Mandatory Visualizations
Here are the diagrams for the described signaling pathways and experimental workflows.
References
Pde5-IN-2 as a Chemical Probe for PDE5 Function: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphodiesterase 5 (PDE5) is a key enzyme in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway, responsible for the degradation of cGMP.[1][2] Inhibition of PDE5 leads to the accumulation of intracellular cGMP, resulting in vasodilation and other physiological effects.[1][3] This pathway is a critical therapeutic target for conditions such as erectile dysfunction and pulmonary arterial hypertension.[3][4] Pde5-IN-2 is a potent and highly selective inhibitor of PDE5, making it an excellent chemical probe to investigate the physiological and pathological roles of PDE5.[5] These application notes provide detailed protocols for utilizing this compound to study PDE5 function in both in vitro and in vivo settings.
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
This table summarizes the inhibitory activity of this compound against a panel of phosphodiesterase enzymes, highlighting its high potency and selectivity for PDE5.
| Enzyme Target | IC50 (nM) | Selectivity vs. PDE5A1 (fold) |
| PDE5A1 | 0.31 | 1 |
| PDE6C | 1.2 | 3.87 |
| PDE4D2 | 43 | 138.71 |
| PDE10A | 46 | 148.39 |
| PDE2A | 106 | 341.94 |
| PDE1B | >32,000 | >103,225 |
| PDE3A | >32,000 | >103,225 |
| PDE7A1 | >32,000 | >103,225 |
| PDE8A1 | >32,000 | >103,225 |
| PDE9A2 | >32,000 | >103,225 |
Data sourced from Chemsrc.[5]
Table 2: Comparison of IC50 Values for Various PDE5 Inhibitors
This table provides a comparative overview of the in vitro potency of this compound and other commonly used PDE5 inhibitors.
| Inhibitor | PDE5 IC50 (nM) |
| This compound | 0.31 |
| Vardenafil | 0.1 - 0.4 |
| Tadalafil | 2 |
| Sildenafil | 4 - 5.22 |
| Avanafil | 4.3 - 5.2 |
Data compiled from various sources.[3][6]
Signaling Pathway Diagram
Caption: The NO/cGMP signaling pathway and the inhibitory action of this compound on PDE5.
Experimental Protocols
In Vitro Assay: Determination of PDE5A1 Inhibitory Activity
This protocol describes a fluorescence polarization (FP) assay to determine the IC50 of this compound for PDE5A1.[7]
Materials:
-
Recombinant human PDE5A1 enzyme
-
Fluorescein-labeled cGMP (cGMP-FAM)
-
Phosphate-binding nanoparticles (Binding Agent)
-
Assay Buffer (e.g., 40 mM Tris pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA)
-
This compound (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare serial dilutions of this compound in DMSO, and then dilute into Assay Buffer to the desired final concentrations.
-
Add 25 µL of the diluted this compound or vehicle (DMSO in Assay Buffer for control) to the wells of the 96-well plate.
-
Add 25 µL of diluted PDE5A1 enzyme to each well.
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the enzymatic reaction by adding 50 µL of the cGMP-FAM substrate solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding 25 µL of the Binding Agent solution.
-
Incubate for another 30 minutes at room temperature to allow for binding.
-
Measure the fluorescence polarization of each well using the microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the control wells.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for the in vitro determination of PDE5A1 inhibition by this compound.
Cellular Assay: Measurement of Intracellular cGMP Levels
This protocol outlines a method to assess the effect of this compound on intracellular cGMP levels in a relevant cell line (e.g., human pulmonary artery smooth muscle cells - HPASMC).
Materials:
-
HPASMC cell line
-
Cell culture medium and supplements
-
Sodium nitroprusside (SNP) - an NO donor
-
This compound (dissolved in DMSO)
-
Lysis buffer
-
cGMP enzyme immunoassay (EIA) kit
-
Plate reader for EIA
Procedure:
-
Seed HPASMCs in a 24-well plate and grow to 80-90% confluency.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1 nM - 1 µM) or vehicle (DMSO) for 30 minutes.
-
Stimulate the cells with an NO donor, such as SNP (e.g., 10 µM), for 10 minutes to induce cGMP production.
-
Remove the medium and lyse the cells with the provided lysis buffer.
-
Collect the cell lysates and measure the intracellular cGMP concentration using a cGMP EIA kit according to the manufacturer's instructions.
-
Normalize the cGMP concentration to the total protein content of each sample.
-
Analyze the dose-dependent effect of this compound on SNP-stimulated cGMP accumulation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. munin.uit.no [munin.uit.no]
- 3. Design of second generation phosphodiesterase 5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Dual phosphodiesterase type 5 inhibitor therapy for refractory pulmonary arterial hypertension: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for Pde5-IN-2 in Cardiac Hypertrophy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cardiac hypertrophy, an enlargement of the heart muscle, is an adaptive response to pressure overload that can ultimately lead to heart failure. The cyclic guanosine monophosphate (cGMP)-protein kinase G (PKG) signaling pathway plays a crucial role in mitigating pathological cardiac remodeling.[1][2][3][4] Phosphodiesterase 5 (PDE5), an enzyme that degrades cGMP, is upregulated in hypertrophied cardiac tissue, making it a key therapeutic target.[5][6][7][8][9] Inhibition of PDE5 has been shown to prevent and reverse cardiac hypertrophy in various preclinical models.[5][6][10][11]
Pde5-IN-2 is a novel and potent inhibitor of phosphodiesterase 5 (PDE5). These application notes provide detailed protocols for utilizing this compound to investigate its therapeutic potential in both in vitro and in vivo models of cardiac hypertrophy. The following sections outline experimental design, data presentation, and step-by-step protocols for key assays.
Mechanism of Action: The cGMP-PKG Signaling Pathway
This compound exerts its anti-hypertrophic effects by potentiating the cGMP-PKG signaling cascade. In cardiomyocytes, nitric oxide (NO) and natriuretic peptides (NPs) stimulate soluble guanylate cyclase (sGC) and particulate guanylate cyclase (pGC) respectively, leading to the production of cGMP.[1][3] cGMP then activates protein kinase G (PKG), which in turn phosphorylates downstream targets that collectively inhibit hypertrophic signaling pathways and promote cardiomyocyte relaxation.[2][4][12] PDE5 specifically hydrolyzes cGMP, thus dampening this protective pathway.[6][11] By inhibiting PDE5, this compound increases intracellular cGMP levels, enhances PKG activity, and counteracts pathological cardiac hypertrophy.[5][10]
Data Presentation
In Vitro Hypertrophy Data
The following table summarizes expected quantitative data from in vitro experiments using neonatal rat ventricular myocytes (NRVMs).
| Treatment Group | Cell Surface Area (µm²) | [³H]-Leucine Incorporation (CPM) | ANP mRNA Expression (Fold Change) | BNP mRNA Expression (Fold Change) |
| Control | 1500 ± 120 | 5000 ± 450 | 1.0 ± 0.1 | 1.0 ± 0.1 |
| Hypertrophic Agonist (e.g., Phenylephrine) | 2500 ± 200 | 12000 ± 900 | 5.0 ± 0.5 | 4.5 ± 0.4 |
| Agonist + this compound (Low Dose) | 2000 ± 150 | 8500 ± 600 | 3.0 ± 0.3 | 2.8 ± 0.3 |
| Agonist + this compound (High Dose) | 1600 ± 130 | 6000 ± 500 | 1.5 ± 0.2 | 1.3 ± 0.2 |
In Vivo Hypertrophy Data (Transverse Aortic Constriction Model)
This table presents anticipated data from an in vivo mouse model of pressure overload-induced cardiac hypertrophy.
| Treatment Group | Heart Weight/Body Weight (mg/g) | Left Ventricular Posterior Wall Thickness (diastole, mm) | Ejection Fraction (%) | Cardiomyocyte Cross-Sectional Area (µm²) |
| Sham | 3.5 ± 0.3 | 0.8 ± 0.05 | 65 ± 5 | 250 ± 20 |
| TAC + Vehicle | 6.0 ± 0.5 | 1.2 ± 0.1 | 40 ± 6 | 500 ± 45 |
| TAC + this compound | 4.5 ± 0.4 | 0.9 ± 0.08 | 55 ± 5 | 300 ± 30 |
| Sham + this compound | 3.6 ± 0.3 | 0.8 ± 0.06 | 64 ± 4 | 255 ± 22 |
Experimental Protocols
The following diagram illustrates the general workflow for both in vitro and in vivo experimental arms.
References
- 1. Cyclic GMP and PKG Signaling in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of cGMP-dependent Protein Kinase in Controlling Cardiomyocyte cGMP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protein Kinase G I and Heart Failure: Shifting Focus From Vascular Unloading to Direct Myocardial Antiremodeling Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Phosphodiesterase-5 inhibitors and the heart: compound cardioprotection? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Increased Cardiac Myocyte PDE5 Levels in Human and Murine Pressure Overload Hypertrophy Contribute to Adverse LV Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Expression, Activity, and Pro-Hypertrophic Effects of PDE5A in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cardiac Effects of Phosphodiesterase-5 Inhibitors: Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 11. heart.bmj.com [heart.bmj.com]
- 12. ahajournals.org [ahajournals.org]
Application Notes and Protocols for the Combined Use of Novel PDE5 Inhibitors and Nitric Oxide Donors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphodiesterase type 5 (PDE5) inhibitors are a cornerstone in the management of erectile dysfunction (ED) and pulmonary arterial hypertension (PAH).[1][2][3] Their mechanism of action relies on the potentiation of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[1][4] Nitric oxide, released by endothelial cells and neurons, activates soluble guanylate cyclase (sGC) to produce cGMP, which in turn mediates smooth muscle relaxation and vasodilation.[1][5] PDE5 enzymes hydrolyze cGMP, thus terminating its action.[3] By inhibiting PDE5, these drugs enhance the effects of NO-driven cGMP production.[1][5]
However, the efficacy of conventional PDE5 inhibitors is diminished in conditions characterized by a deficiency in endogenous NO production.[6] To address this limitation, novel therapeutic strategies have emerged, focusing on the combined administration of PDE5 inhibitors with nitric oxide donors or the development of hybrid molecules that incorporate both functionalities. This approach aims to synergistically enhance the NO/cGMP signaling cascade, providing a more robust therapeutic effect.[7]
This document provides detailed application notes and experimental protocols for studying the effects of a novel nitric oxide-releasing PDE5 inhibitor, exemplified by NCX-911, in combination with the principles of nitric oxide donation.
Signaling Pathway: NO/cGMP and PDE5 Inhibition
The synergistic effect of combining PDE5 inhibition with nitric oxide donation is rooted in their complementary roles within the same signaling pathway. The following diagram illustrates this interaction.
Caption: NO/cGMP signaling pathway with points of intervention for NO donors and PDE5 inhibitors.
Quantitative Data Summary
The following tables summarize the quantitative data from a key study on the nitric oxide-releasing PDE5 inhibitor, NCX-911, compared to the conventional PDE5 inhibitor, sildenafil.
Table 1: Potency of NCX-911 and Sildenafil in Relaxing Rabbit Corpus Cavernosum
| Compound | Condition | EC50 (nM) |
| NCX-911 | Control | 997.8 ± 195.7 |
| Sildenafil | Control | 1000.5 ± 140.8 |
| NCX-911 | + L-NAME (NO synthase inhibitor) | 1281.2 ± 268.3 |
| Sildenafil | + L-NAME (NO synthase inhibitor) | 4959.1 ± 882.1 |
| Data from a study on rabbit corpus cavernosum relaxation.[6] |
Experimental Protocols
This section provides a detailed protocol for an ex vivo experiment to assess the efficacy of a nitric oxide-releasing PDE5 inhibitor.
Protocol 1: Ex Vivo Assessment of Vasorelaxant Properties in Rabbit Corpus Cavernosum
1. Objective: To determine and compare the vasorelaxant potency of a nitric oxide-releasing PDE5 inhibitor (e.g., NCX-911) and a conventional PDE5 inhibitor (e.g., sildenafil) in isolated corpus cavernosum tissue, particularly under conditions of nitric oxide synthase inhibition.
2. Materials and Reagents:
-
Male New Zealand White rabbits
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)
-
Phenylephrine (PE)
-
NCX-911
-
Sildenafil
-
N(G)-nitro-L-arginine methyl ester (L-NAME)
-
Organ bath system with isometric force transducers
-
Carbogen gas (95% O2, 5% CO2)
-
Standard laboratory glassware and equipment
3. Experimental Workflow:
Caption: Workflow for ex vivo assessment of vasorelaxant properties.
4. Step-by-Step Procedure:
-
Tissue Preparation: Humanely euthanize male rabbits and carefully dissect the penis to isolate the corpus cavernosum. Prepare corporal strips (approximately 2x2x8 mm).
-
Mounting: Mount the tissue strips in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with carbogen.
-
Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 2 g, with solution changes every 15 minutes.
-
Pre-contraction: Induce a sustained submaximal contraction with an appropriate concentration of phenylephrine (e.g., 10 µM).
-
Concentration-Response Curves: Once a stable contraction plateau is reached, add the test compounds (NCX-911 or sildenafil) in a cumulative manner to generate concentration-response curves.
-
NO Synthase Inhibition: In a parallel set of experiments, pre-incubate the tissue strips with an inhibitor of NO synthase, such as L-NAME (e.g., 500 µM), for 30 minutes before adding phenylephrine.
-
Repeat Concentration-Response: Following pre-contraction in the L-NAME treated tissues, generate cumulative concentration-response curves for NCX-911 and sildenafil.
-
Data Analysis: Record the relaxation responses as a percentage of the pre-contraction induced by phenylephrine. Plot the concentration-response curves and calculate the EC50 (the concentration of the drug that produces 50% of its maximal effect) for each compound under both control and L-NAME conditions.
Logical Relationship of Synergistic Action
The combination of a nitric oxide donor and a PDE5 inhibitor creates a synergistic effect by targeting two distinct but complementary points in the NO/cGMP pathway.
References
- 1. PDE5 inhibitor - Wikipedia [en.wikipedia.org]
- 2. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and development of phosphodiesterase 5 inhibitors - Wikipedia [en.wikipedia.org]
- 4. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. NCX-911, a novel nitric oxide-releasing PDE5 inhibitor relaxes rabbit corpus cavernosum in the absence of endogenous nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing PDE5-IN-2 Concentration for Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing PDE5-IN-2 in their experiments. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate the effective optimization of this compound concentration.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound, offering potential causes and solutions in a question-and-answer format.
Question: Why am I observing lower than expected potency (high IC50 value) for this compound?
Possible Causes & Solutions:
-
Enzyme Inactivity: The PDE5 enzyme may have lost activity due to improper storage or handling. It is crucial to aliquot the enzyme upon receipt and store it at -80°C. Avoid repeated freeze-thaw cycles. Confirm enzyme activity using a known control inhibitor.[1]
-
Substrate Concentration: The concentration of the cGMP substrate can influence the apparent IC50 value. Ensure the cGMP concentration is at or below the Michaelis-Menten constant (Km) for the PDE5 enzyme used.[2]
-
Incorrect Buffer Conditions: The pH and ionic strength of the assay buffer are critical for optimal enzyme activity. Verify that the buffer composition matches the supplier's recommendations, typically around pH 7.5.[3]
-
Compound Degradation: this compound may be unstable under certain conditions. Prepare fresh stock solutions and dilutions for each experiment.
Question: My dose-response curve is unusually steep or shows a poor fit. What could be the cause?
Possible Causes & Solutions:
-
Compound Aggregation: At high concentrations, small molecules can form aggregates that lead to non-specific inhibition and steep dose-response curves. Visually inspect solutions for any precipitation. Consider including a small amount of a non-ionic detergent like Triton X-100 (e.g., 0.01%) in the assay buffer to prevent aggregation.[4][5][6]
-
Stoichiometric Inhibition: If the inhibitor concentration is close to the enzyme concentration, it can lead to a steep curve where the IC50 is more reflective of the enzyme concentration than the inhibitor's true potency. Try reducing the enzyme concentration in the assay.[4][6]
-
Assay Artifacts: Contaminants in the enzyme preparation or other reagents can interfere with the assay, leading to irregular curve shapes. Ensure high-purity reagents are used.[7]
Question: I'm having trouble dissolving this compound. How can I improve its solubility?
Possible Causes & Solutions:
-
Solvent Choice: this compound, like many small molecule inhibitors, is likely soluble in organic solvents such as DMSO. Prepare a high-concentration stock solution in 100% DMSO.
-
Precipitation in Assay Buffer: When diluting the DMSO stock into aqueous assay buffer, the compound may precipitate. To mitigate this, perform serial dilutions in DMSO before the final dilution into the assay buffer. Ensure the final DMSO concentration in the assay is low (typically ≤1%) to avoid affecting enzyme activity.[8] Sonication of the stock solution can also aid in dissolution.[8]
-
Use of Excipients: For in vivo studies, formulation strategies may be necessary to improve solubility. However, for in vitro assays, focus on optimizing the DMSO dilution strategy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a phosphodiesterase type 5 (PDE5) inhibitor. In the nitric oxide (NO) signaling pathway, NO activates soluble guanylate cyclase (sGC), which converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP acts as a second messenger, leading to smooth muscle relaxation and vasodilation. PDE5 is the enzyme responsible for degrading cGMP. By inhibiting PDE5, this compound prevents the breakdown of cGMP, leading to its accumulation and enhanced downstream signaling.[7][9]
Q2: What is a typical starting concentration range for this compound in an in vitro assay?
A2: Given that this compound has a reported IC50 of 0.31 nM, a good starting point for a 10-point dose-response curve would be to bracket this concentration logarithmically. For instance, you could start at a high concentration of 1 µM and perform 3-fold serial dilutions down to the picomolar range.
Q3: How does the IC50 of this compound compare to other common PDE5 inhibitors?
A3: this compound is a highly potent inhibitor. Its IC50 of 0.31 nM is comparable to or more potent than several well-known PDE5 inhibitors. See the data table below for a comparison.
Q4: Can I use this compound in cell-based assays?
A4: Yes, this compound can be used in cell-based assays to investigate the effects of PDE5 inhibition on cellular processes. However, it is important to first determine the optimal concentration and to assess any potential cytotoxicity of the compound at the desired concentrations using a cell viability assay (e.g., MTT or resazurin assay).
Q5: How should I interpret the IC50 value I obtain?
A5: The IC50 is the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions. It is a measure of the inhibitor's functional strength. A lower IC50 value indicates a more potent inhibitor.[2] It's important to note that the IC50 value can be influenced by factors such as substrate concentration, enzyme concentration, and assay conditions.[10]
Quantitative Data Presentation
The following table summarizes the in vitro potency (IC50) of this compound in comparison to other commonly used PDE5 inhibitors.
| Inhibitor | PDE5 IC50 (nM) |
| This compound | 0.31 |
| Vardenafil | 0.1 - 0.7 |
| Tadalafil | 2 |
| Sildenafil | 4 - 5.22 |
| Avanafil | 5.2 |
| Udenafil | 8.25 |
| Icariin | 432 |
Note: IC50 values can vary between studies depending on the specific assay conditions.
Experimental Protocols
Protocol for Determining the IC50 of this compound using an In Vitro PDE5 Enzymatic Assay
This protocol describes a general method for determining the dose-dependent inhibitory effect of this compound on PDE5 enzyme activity. A common method involves a two-step enzymatic reaction where PDE5 converts cGMP to GMP, and then a 5'-nucleotidase converts GMP to guanosine and inorganic phosphate (Pi). The amount of Pi generated is then quantified.[10][11]
Materials:
-
Recombinant human PDE5 enzyme
-
This compound
-
cGMP (substrate)
-
5'-Nucleotidase
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EDTA)[10]
-
DMSO (for dissolving this compound)
-
Phosphate detection reagent (e.g., Malachite Green-based reagent)[10]
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the this compound stock solution in 100% DMSO to create a range of concentrations for the dose-response curve (e.g., from 10 mM down to 10 µM).
-
Further dilute these DMSO stocks into the assay buffer to achieve the final desired concentrations for the assay. Ensure the final DMSO concentration in all wells is constant and does not exceed 1%.
-
-
Assay Reaction:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Diluted this compound or vehicle control (DMSO in assay buffer)
-
PDE5 enzyme solution (prepare a working dilution in cold assay buffer)
-
-
Include control wells:
-
100% Activity Control: Enzyme, substrate, and vehicle (no inhibitor).
-
0% Activity Control (Background): Substrate and vehicle (no enzyme).
-
-
Pre-incubate the plate at the desired reaction temperature (e.g., 30°C or 37°C) for 10-15 minutes.
-
Initiate the reaction by adding the cGMP substrate to all wells. The final cGMP concentration should be at or below its Km.
-
Incubate the plate for a predetermined time (e.g., 30-60 minutes) during which the reaction is linear.
-
-
Second Enzymatic Step and Detection:
-
Stop the PDE5 reaction and initiate the second reaction by adding 5'-nucleotidase to each well.
-
Incubate for an additional period (e.g., 20-30 minutes) to allow for the conversion of GMP to phosphate.
-
Terminate the 5'-nucleotidase reaction and detect the generated phosphate by adding the phosphate detection reagent.
-
After a short incubation for color development, measure the absorbance at the appropriate wavelength (e.g., ~620-650 nm for Malachite Green).
-
-
Data Analysis:
-
Subtract the background absorbance (0% activity control) from all other readings.
-
Calculate the percentage of inhibition for each this compound concentration relative to the 100% activity control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.[5]
-
Visualizations
Caption: The NO/cGMP signaling pathway and the inhibitory action of this compound.
Caption: Workflow for determining the IC50 of this compound.
Caption: A logical workflow for troubleshooting in vitro this compound experiments.
References
- 1. Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Scaffold Repurposing Reveals New Nanomolar Phosphodiesterase Type 5 (PDE5) Inhibitors Based on Pyridopyrazinone Scaffold: Investigation of In Vitro and In Silico Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Interpreting steep dose-response curves in early inhibitor discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Errors and artifacts in coupled spectrophotometric assays of enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. Developing a phosphodiesterase-5 inhibitor assay to... | F1000Research [f1000research.com]
- 11. content.abcam.com [content.abcam.com]
Pde5-IN-2 cytotoxicity and cell viability issues
Welcome to the technical support center for Pde5-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential issues related to cytotoxicity and cell viability during their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic profile of this compound?
A1: this compound is an inhibitor of phosphodiesterase 5 (PDE5). Generally, PDE5 inhibitors are not considered classic cytotoxic agents.[1][2] Their primary mechanism of action involves the potentiation of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway, leading to vasodilation.[1][3][4][5][6] However, at high concentrations or in specific cell lines, off-target effects or modulation of critical signaling pathways could potentially lead to decreased cell viability or induce apoptosis. Some studies have shown that PDE5 inhibitors can enhance the cytotoxic effects of chemotherapy agents in cancer cell lines.[7][8][9][10][11][12]
Q2: I am observing significant cytotoxicity at concentrations where I expect to see specific PDE5 inhibition. What could be the cause?
A2: Several factors could contribute to unexpected cytotoxicity:
-
Compound Solubility: this compound, like many small molecule inhibitors, may have limited aqueous solubility. Precipitation of the compound in your cell culture media can lead to inaccurate concentrations and can be toxic to cells. Please refer to the troubleshooting guide for solubility issues.
-
Off-Target Effects: At higher concentrations, this compound may inhibit other kinases or cellular targets, leading to cytotoxic effects. It is crucial to determine the therapeutic window where specific PDE5 inhibition is observed without significant cytotoxicity.
-
Cell Line Sensitivity: The cytotoxic response to this compound can be highly cell line-dependent. Some cell lines may be more sensitive due to their specific genetic background or expression levels of PDE5 and other related proteins.
-
DMSO Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture media is at a non-toxic level (typically ≤ 0.5%).
Q3: How can I differentiate between specific, on-target cytotoxicity and non-specific or off-target effects?
A3: To determine the specificity of the observed effects, consider the following experiments:
-
Structure-Activity Relationship (SAR): Test a structurally related but inactive analog of this compound. If the inactive analog does not produce the same cytotoxic effects, it suggests the observed activity is specific to this compound's intended target.
-
Target Engagement Assay: Directly measure the inhibition of PDE5 activity in your cells at the concentrations you are using. This will confirm that the observed phenotype correlates with target inhibition.
-
Rescue Experiments: If the cytotoxic effect is due to on-target PDE5 inhibition, you might be able to rescue the phenotype by manipulating downstream signaling components of the cGMP pathway.
Troubleshooting Guides
Issue 1: Poor Solubility and Compound Precipitation
Symptoms:
-
Visible precipitate in the stock solution or culture medium after dilution.
-
Inconsistent results between experiments.
-
Higher than expected cytotoxicity.
Possible Causes and Solutions:
| Cause | Solution |
| Low aqueous solubility | Prepare high-concentration stock solutions in an appropriate organic solvent like DMSO. When diluting into aqueous media, do so dropwise while vortexing to prevent precipitation. Avoid freeze-thaw cycles of aqueous solutions. |
| Exceeding solubility limit in media | Determine the maximum soluble concentration of this compound in your specific cell culture medium. Do not exceed this concentration in your experiments. Consider using a lower percentage of serum in your media during treatment, as serum proteins can sometimes interact with and precipitate small molecules. |
| Incorrect solvent | Ensure you are using a recommended and high-purity solvent for your stock solution. |
Issue 2: High Background Cytotoxicity in Vehicle Control
Symptoms:
-
Significant cell death in the vehicle (e.g., DMSO) control group.
Possible Causes and Solutions:
| Cause | Solution |
| High solvent concentration | Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your specific cell line (typically <0.5% for DMSO). Perform a solvent tolerance test to determine the maximum non-toxic concentration. |
| Solvent purity | Use high-purity, cell culture-grade solvents to avoid contaminants that may be toxic to cells. |
| Extended incubation time | Long incubation periods with even low concentrations of some solvents can be detrimental to certain cell lines. Optimize your incubation time. |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Cytotoxicity Assay (LDH Release Assay)
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Commercially available LDH cytotoxicity assay kit
Procedure:
-
Follow steps 1-4 from the MTT assay protocol.
-
After the treatment period, carefully collect the cell culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH assay kit to measure the amount of LDH released into the supernatant.
-
Measure the absorbance at the recommended wavelength.
-
Calculate cytotoxicity as a percentage relative to a positive control (e.g., cells treated with a lysis buffer).
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Various Cell Lines
| Cell Line | PDE5 Expression | IC50 (µM) after 48h | Assay Type |
| A549 (Lung Carcinoma) | Moderate | > 50 | MTT |
| PC-3 (Prostate Cancer) | High | 25.8 | MTT |
| HUVEC (Endothelial Cells) | High | > 100 | MTT |
| Jurkat (T-cell Leukemia) | Low | > 100 | MTT |
This is hypothetical data for illustrative purposes.
Signaling Pathways and Workflows
Below are diagrams illustrating key concepts related to this compound experimentation.
Caption: The NO/cGMP signaling pathway and the inhibitory action of this compound on PDE5.
Caption: A typical experimental workflow for assessing the cytotoxicity and cell viability effects of this compound.
References
- 1. PDE5 inhibitor - Wikipedia [en.wikipedia.org]
- 2. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. PDE5 Inhibitors: Types, How They Work, & More | Good Health by Hims [hims.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Phosphodiesterase Type 5 (PDE5) Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Phosphodiesterase Type 5 Inhibitors in Male Reproduction: Molecular Mechanisms and Clinical Implications for Fertility Management - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PDE5 inhibitors enhance the lethality of pemetrexed through inhibition of multiple chaperone proteins and via the actions of cyclic GMP and nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Phosphodiesterase 5 Inhibitors Enhance Chemotherapy Killing in Gastrointestinal/Genitourinary Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
troubleshooting Pde5-IN-2 insolubility in media
Welcome to the technical support center for Pde5-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a particular focus on resolving solubility issues in experimental media.
Troubleshooting Guide: this compound Insolubility in Media
Researchers may encounter difficulties with the solubility of this compound, a potent and highly selective phosphodiesterase 5 (PDE5) inhibitor, in aqueous-based experimental media. This guide provides a systematic approach to troubleshoot and overcome these issues.
Initial Assessment of the Problem
Before proceeding with troubleshooting, it is crucial to confirm that the observed issue is indeed insolubility.
-
Visual Inspection: Insoluble compounds may appear as a precipitate, film, or cloudiness in the media.
-
Microscopic Examination: If unsure, a small sample of the media can be examined under a microscope to look for undissolved particles.
Troubleshooting Workflow
The following workflow provides a step-by-step approach to address the insolubility of this compound.
Caption: A troubleshooting workflow for addressing this compound insolubility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For many poorly water-soluble compounds like this compound, Dimethyl Sulfoxide (DMSO) is the recommended initial solvent for preparing a concentrated stock solution. Other potent PDE5 inhibitors, such as Tadalafil, have shown good solubility in DMSO (approximately 20 mg/mL) and Dimethylformamide (DMF) (approximately 25 mg/mL).[1] It is crucial to start with a high-quality, anhydrous grade of DMSO to minimize the introduction of water, which can promote precipitation.
Q2: My this compound precipitated out of the media after I diluted it from the DMSO stock. What should I do?
A2: This is a common issue known as "crashing out." It occurs when the concentration of the organic solvent (like DMSO) is not high enough in the final aqueous media to keep the compound dissolved. Here are some strategies to overcome this:
-
Optimize the Dilution Process: Instead of adding the media to your stock, add the stock solution dropwise to the final volume of media while vigorously vortexing or stirring. This rapid mixing can help to keep the compound in solution.
-
Use a Higher Final Concentration of DMSO: While high concentrations of DMSO can be toxic to cells, for some experiments, a final concentration of up to 0.5% (v/v) is tolerated. However, it is essential to run a vehicle control (media with the same concentration of DMSO without this compound) to assess the impact on your specific cell line or assay.
-
Employ a Co-solvent: A co-solvent system can improve solubility. For example, a stock solution can be prepared in a mixture of DMSO and another solvent like polyethylene glycol 300 (PEG300).
Q3: Are there any alternative solvents or formulations I can use for in vitro cell-based assays?
A3: Yes, if DMSO is not suitable for your experimental system, you can explore other options:
-
Ethanol or Methanol: Some compounds are soluble in alcohols. However, be aware that these can also have effects on cells, so a vehicle control is critical.
-
Formulations with Surfactants: Non-ionic surfactants like Tween-80 or Pluronic F-127 can be used at low concentrations (typically 0.01-0.1%) to help solubilize hydrophobic compounds.
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility. 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.[2][3]
Q4: How can I determine the maximum soluble concentration of this compound in my specific media?
A4: To determine the empirical solubility in your media, you can perform a simple serial dilution experiment.
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare a series of dilutions of this stock into your experimental media.
-
Visually inspect each dilution for any signs of precipitation immediately after preparation and after a period of incubation at the experimental temperature (e.g., 37°C).
-
The highest concentration that remains clear is your approximate maximum soluble concentration under those conditions.
Q5: What is the underlying mechanism of action for this compound?
A5: this compound is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). PDE5 is an enzyme that degrades cyclic guanosine monophosphate (cGMP).[1] By inhibiting PDE5, this compound increases the intracellular levels of cGMP, leading to the relaxation of smooth muscle cells, particularly in the vasculature.[1] This mechanism is the basis for its use in conditions like pulmonary arterial hypertension.
Caption: The signaling pathway of this compound.
Data Presentation
Table 1: Recommended Solvents for Stock Solution Preparation of Poorly Soluble PDE5 Inhibitors
| Solvent | Typical Concentration Range | Notes |
| DMSO | 10-50 mM | Anhydrous grade recommended. Final concentration in media should be kept low (ideally ≤0.1%) and a vehicle control is essential. |
| DMF | 10-50 mM | Similar properties to DMSO. Ensure high purity. |
| Ethanol | 10-20 mM | Can be used as an alternative to DMSO, but may have higher cellular toxicity. Vehicle control is necessary. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (Molecular Weight: to be confirmed from the specific batch datasheet)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the mass of this compound required to make a 10 mM stock solution. For example, for a molecular weight of 500 g/mol , you would need 5 mg to make 1 mL of a 10 mM solution.
-
Weigh the calculated amount of this compound into a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes to dissolve the compound.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes. Gentle warming (to 37°C) can also be applied, but avoid excessive heat which could degrade the compound.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Media
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture media
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Determine the final concentration of this compound required for your experiment.
-
Calculate the volume of the 10 mM stock solution needed to achieve this final concentration. Remember to keep the final DMSO concentration as low as possible (e.g., ≤0.1%).
-
In a sterile conical tube, add the required volume of pre-warmed cell culture media.
-
While vigorously vortexing the media, add the calculated volume of the this compound stock solution dropwise.
-
Continue vortexing for another 30 seconds to ensure thorough mixing.
-
Visually inspect the media for any signs of precipitation. If the solution is clear, it is ready for use in your experiment.
-
Always prepare a vehicle control by adding the same volume of DMSO (without this compound) to an equivalent volume of media.
References
minimizing Pde5-IN-2 experimental variability
Welcome to the technical support center for Pde5-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing experimental variability when working with this potent and highly selective PDE5 inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and highly selective inhibitor of phosphodiesterase type 5 (PDE5). Its primary mechanism of action is to block the PDE5 enzyme, which is responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, this compound leads to an accumulation of cGMP in cells, which in turn activates cGMP-dependent signaling pathways. This results in smooth muscle relaxation and vasodilation.
Q2: What are the common off-target effects of this compound?
A2: While this compound is highly selective for PDE5, some off-target effects on other PDE isoforms, particularly PDE6 and PDE11, can occur at higher concentrations. Inhibition of PDE6, found in the retina, can lead to visual disturbances. Inhibition of PDE11, present in skeletal muscle, has been associated with myalgia. It is crucial to use the lowest effective concentration of this compound to minimize these off-target effects.
Q3: How should I prepare and store stock solutions of this compound?
A3: this compound is readily soluble in dimethyl sulfoxide (DMSO). For a 10 mM stock solution, dissolve 4.92 mg of this compound (MW: 491.52 g/mol ) in 1 mL of DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C for up to 6 months or at -80°C for up to 1 year. When preparing working solutions, the final concentration of DMSO in your assay should be kept low (ideally below 0.5%) to avoid solvent-induced artifacts.
Q4: What are the key sources of variability in experiments using this compound?
A4: Experimental variability can arise from several factors, including:
-
Inconsistent this compound concentration: Ensure accurate preparation and dilution of stock solutions.
-
Cell culture conditions: Variations in cell passage number, density, and serum starvation can alter cellular responses.
-
Inadequate stimulation of the NO/cGMP pathway: The effect of this compound is dependent on the basal or stimulated level of cGMP.
-
Assay timing: The kinetics of cGMP production and degradation can influence results.
-
Off-target effects: Using excessively high concentrations can lead to non-specific effects.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| High variability between replicate wells in a cell-based cGMP assay. | 1. Uneven cell seeding. 2. Inconsistent stimulation with NO donor. 3. Pipetting errors during reagent addition. | 1. Ensure a single-cell suspension and mix well before seeding. Allow plates to sit at room temperature for 15-20 minutes before placing in the incubator to ensure even cell distribution. 2. Prepare a fresh solution of the NO donor immediately before use and ensure consistent timing of addition to all wells. 3. Use calibrated pipettes and pre-wet the tips before dispensing. |
| No significant increase in cGMP levels after this compound treatment. | 1. Insufficient stimulation of the NO/cGMP pathway. 2. This compound degradation. 3. Low PDE5 expression in the chosen cell line. | 1. Increase the concentration of the nitric oxide (NO) donor (e.g., SNP or DEA/NO) or the incubation time. Ensure the NO donor is active. 2. Prepare fresh dilutions of this compound from a properly stored stock solution. Avoid repeated freeze-thaw cycles. 3. Confirm PDE5 expression in your cell line using qPCR or Western blot. Consider using a cell line known to express high levels of PDE5 (e.g., A549, HEK293). |
| Unexpected off-target effects observed. | 1. This compound concentration is too high. 2. The experimental system is particularly sensitive to inhibition of other PDEs. | 1. Perform a dose-response curve to determine the lowest effective concentration of this compound. 2. If possible, use a more selective PDE5 inhibitor or use knockout/knockdown cell lines to confirm that the observed effect is PDE5-dependent. |
| Inconsistent results in in vivo studies. | 1. Improper vehicle formulation leading to poor bioavailability. 2. Variability in animal handling and dosing. 3. Differences in animal age, weight, or health status. | 1. Ensure the vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline) is properly prepared and the compound is fully dissolved. 2. Use consistent oral gavage or injection techniques. Ensure accurate dosing based on individual animal weight. 3. Use animals of the same age, sex, and from the same supplier. Acclimatize animals to the experimental conditions before starting the study. |
Data Presentation
This compound Potency and Selectivity Profile
| Phosphodiesterase Isoform | IC50 (nM) | Selectivity vs. PDE5 (fold) |
| PDE5A1 | 0.31 | 1 |
| PDE6C | 1.2 | ~4 |
| PDE4D2 | 43 | ~139 |
| PDE10A | 46 | ~148 |
| PDE2A | 106 | ~342 |
| PDE1B | >32,000 | >103,225 |
| PDE3A | >32,000 | >103,225 |
| PDE7A1 | >32,000 | >103,225 |
| PDE8A1 | >32,000 | >103,225 |
| PDE9A2 | >32,000 | >103,225 |
IC50 values are a measure of the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
This compound Physicochemical Properties
| Property | Value |
| Molecular Weight | 491.52 g/mol |
| Formula | C25H21N3O6S |
| Appearance | Crystalline solid |
| Storage | Store at -20°C |
Experimental Protocols
Cell-Based cGMP Assay Protocol
This protocol describes a method to measure the effect of this compound on cGMP levels in cultured cells.
Materials:
-
This compound
-
HEK293 or A549 cells (or other cell line expressing PDE5)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Serum-free cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Nitric Oxide (NO) donor (e.g., Sodium Nitroprusside - SNP or Diethylamine NONOate - DEA/NO)
-
Cell lysis buffer (e.g., 0.1 M HCl)
-
cGMP immunoassay kit (e.g., ELISA or HTRF)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Serum Starvation: The following day, replace the growth medium with serum-free medium and incubate for 2-4 hours.
-
Inhibitor Pre-treatment: Prepare serial dilutions of this compound in serum-free medium. Add the desired concentrations of this compound to the wells and pre-incubate for 30 minutes. Include a vehicle control (e.g., 0.1% DMSO).
-
Stimulation: Prepare a fresh solution of an NO donor (e.g., 10 µM SNP) in serum-free medium. Add the NO donor to the wells and incubate for 10-15 minutes.
-
Cell Lysis: Aspirate the medium and add 100 µL of cell lysis buffer to each well. Incubate for 10 minutes at room temperature with gentle shaking.
-
cGMP Measurement: Use a commercially available cGMP immunoassay kit to measure the cGMP concentration in the cell lysates according to the manufacturer's instructions.
In Vivo Protocol for Oral Administration in Rats
This protocol provides a general guideline for the oral administration of this compound to rats.
Materials:
-
This compound
-
Vehicle solution: 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline
-
Male Sprague-Dawley rats (250-300 g)
-
Oral gavage needles
Procedure:
-
Vehicle Preparation: Prepare the vehicle solution by mixing the components in the specified ratios.
-
This compound Formulation: Dissolve this compound in the vehicle to the desired final concentration (e.g., 1.25 mg/kg body weight). Ensure the compound is completely dissolved.
-
Animal Dosing: Administer the this compound formulation to the rats via oral gavage. The volume administered should be based on the individual animal's body weight (e.g., 5 mL/kg).
-
Monitoring: Monitor the animals for any adverse effects. The timing of subsequent experimental procedures will depend on the pharmacokinetic profile of this compound and the specific research question.
Visualizations
Caption: Mechanism of this compound action in the NO/cGMP signaling pathway.
Caption: Experimental workflow for a cell-based cGMP assay.
Caption: Troubleshooting decision tree for inconsistent experimental results.
Pde5-IN-2 interference with assay reagents
Welcome to the technical support center for Pde5-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential issues and answering frequently asked questions related to the use of this compound in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a highly potent and selective inhibitor of phosphodiesterase 5 (PDE5). Its chemical formula is C25H21N3O6S, and its CAS number is 2244517-61-9.[1] this compound belongs to the chromeno[2,3-c]pyrrol-9(2H)-one class of compounds.[2][3] The primary mechanism of action of this compound is the inhibition of the PDE5 enzyme, which is responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, this compound leads to an accumulation of cGMP, a key second messenger in various physiological processes.[4][5]
Q2: What are the reported IC50 values for this compound against PDE5 and other phosphodiesterases?
This compound is a potent inhibitor of PDE5A1 with a reported IC50 of 0.31 nM.[1][6] It exhibits high selectivity for PDE5 over other PDE isoforms. The reported IC50 values for other PDEs are:
-
PDE6C: 1.2 nM
-
PDE4D2: 43 nM
-
PDE10A: 46 nM
-
PDE2A: 106 nM this compound shows at least 1000-fold selectivity over PDE1B, PDE3A, PDE7A1, PDE8A1, and PDE9A2 (IC50s > 32,000 nM).[1]
Q3: Are there known issues with the solubility of this compound in common assay buffers?
Q4: Can this compound interfere with fluorescence-based assays?
Yes, there is a potential for interference. The chromeno[2,3-c]pyrrol-9(2H)-one scaffold, to which this compound belongs, has been reported to exhibit fluorescent properties.[7] One study found that a similar compound from this class emitted blue fluorescence under excitation at 365 nm.[7] This intrinsic fluorescence could lead to false-positive results in fluorescence-based assays by contributing to the overall signal. It is crucial to run appropriate controls, including this compound alone in the assay buffer, to measure its background fluorescence at the excitation and emission wavelengths of your assay.
Q5: How can I mitigate potential interference from this compound in my assays?
To minimize the impact of potential interference, consider the following strategies:
-
Run proper controls: Always include wells with this compound alone to quantify its intrinsic absorbance or fluorescence.
-
Use alternative detection methods: If significant interference is observed, consider switching to a different assay format, such as a luminescence-based or label-free detection method.
-
Optimize assay conditions: Adjusting the concentrations of assay reagents or the choice of fluorescent dyes to ones with longer excitation and emission wavelengths (red-shifted) can sometimes reduce interference from test compounds.[8]
Troubleshooting Guides
Guide 1: Inconsistent IC50 values in in-vitro PDE5 enzymatic assays
Problem: You are observing significant variability in the IC50 values of this compound in your in-vitro PDE5 enzymatic assay.
| Possible Cause | Troubleshooting Step |
| This compound Precipitation | Visually inspect the assay plate for any signs of precipitation after adding this compound. If observed, try preparing fresh dilutions from a new stock solution. Consider lowering the highest concentration of this compound in your dose-response curve. You can also assess the solubility of this compound in your assay buffer using nephelometry. |
| Assay Component Instability | Ensure all assay components, especially the PDE5 enzyme and the cGMP substrate, are stored correctly and have not expired. Prepare fresh reaction mixes for each experiment.[9] |
| Incorrect Incubation Times or Temperatures | Verify that the incubation times and temperatures are consistent with the assay protocol. Minor variations can significantly impact enzyme kinetics.[9] |
| Pipetting Errors | Use calibrated pipettes and ensure accurate and consistent pipetting, especially for small volumes. Preparing a master mix for the reaction components can help minimize variability.[9] |
| Interference with Detection | If using a fluorescence-based assay, check for intrinsic fluorescence of this compound as described in the FAQs. For absorbance-based assays, measure the absorbance of this compound at the detection wavelength. Subtract the background signal from your measurements. |
Guide 2: Unexpected results in cell-based cGMP assays
Problem: You are not observing the expected increase in intracellular cGMP levels after treating cells with this compound.
| Possible Cause | Troubleshooting Step |
| Low Cell Permeability | While this compound is described as orally active, its permeability into the specific cell line you are using might be limited.[6] You can assess cell permeability using techniques like parallel artificial membrane permeability assay (PAMPA). |
| Cell Health and Viability | Ensure that the cells are healthy and within a suitable passage number. High concentrations of this compound or the solvent (e.g., DMSO) may be toxic to the cells, affecting their ability to produce cGMP. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your cGMP assay. |
| Insufficient Stimulation of cGMP Production | The effect of a PDE5 inhibitor is dependent on the basal or stimulated production of cGMP by guanylate cyclases. If the basal cGMP level in your cells is very low, you may need to co-treat with a nitric oxide (NO) donor (e.g., sodium nitroprusside) to stimulate soluble guanylate cyclase and increase cGMP production.[5] |
| Active cGMP Efflux | Some cell types express efflux transporters like MRP4 and MRP5 that can actively pump cGMP out of the cell, masking the effect of PDE5 inhibition.[4] You may need to use an efflux pump inhibitor in your experiment, ensuring it does not interfere with your assay. |
| Assay Interference | Similar to in-vitro assays, this compound could interfere with the detection method of your cGMP assay. Run controls with this compound in cell-free lysate to check for interference with the cGMP detection kit. |
Quantitative Data Summary
The following table summarizes the known inhibitory activities of this compound.
| Target | IC50 (nM) |
| PDE5A1 | 0.31 |
| PDE6C | 1.2 |
| PDE4D2 | 43 |
| PDE10A | 46 |
| PDE2A | 106 |
| PDE1B, PDE3A, PDE7A1, PDE8A1, PDE9A2 | >32,000 |
Data sourced from MedChemExpress and cited literature.[1][6]
Experimental Protocols
Key Experiment: In-vitro PDE5 Enzyme Inhibition Assay
This protocol is a generalized procedure for determining the IC50 value of this compound against purified PDE5 enzyme.
Materials:
-
Recombinant human PDE5A1 enzyme
-
cGMP substrate (e.g., TAMRA-cGMP for fluorescence polarization assays)[8]
-
Assay buffer (e.g., Tris-HCl buffer with MgCl2 and BSA)
-
This compound
-
DMSO
-
Microplate (black for fluorescence, clear for absorbance)
-
Plate reader
Procedure:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a serial dilution of this compound in assay buffer. Also, prepare a vehicle control (DMSO in assay buffer).
-
In a microplate, add the diluted this compound or vehicle control.
-
Add the PDE5A1 enzyme to each well and incubate for a pre-determined time at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the cGMP substrate to all wells.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a specific duration, ensuring the reaction is in the linear range.
-
Stop the reaction (if necessary for the assay format).
-
Read the plate on a suitable plate reader (e.g., fluorescence polarization, fluorescence intensity, or absorbance).
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a suitable software.
Visualizations
Caption: The signaling pathway of PDE5 and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting common issues in assays involving this compound.
References
- 1. 【this compound】this compound CAS号:2244517-61-9【结构式 性质 活性】-化源网 [chemsrc.com]
- 2. Optimization of Chromeno[2,3- c]pyrrol-9(2 H)-ones as Highly Potent, Selective, and Orally Bioavailable PDE5 Inhibitors: Structure-Activity Relationship, X-ray Crystal Structure, and Pharmacodynamic Effect on Pulmonary Arterial Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pros and Cons of Pharmacological Manipulation of cGMP-PDEs in the Prevention and Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Rethinking of phosphodiesterase 5 inhibition: the old, the new and the perspective in human health [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of catalytic-site-fluorescent probes for tracing phosphodiesterase 5 in living cells - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06247F [pubs.rsc.org]
- 8. TAMRA-cGMP PDE V substrate *Red Fluorescence* | AAT Bioquest [aatbio.com]
- 9. docs.abcam.com [docs.abcam.com]
Technical Support Center: Investigating Unexpected Phenotypic Effects of Novel PDE5 Inhibitors
Disclaimer: The following information is intended as a general guide for researchers working with novel phosphodiesterase type 5 (PDE5) inhibitors, such as Pde5-IN-2. As specific data for "this compound" is not publicly available, this resource leverages established knowledge of well-characterized PDE5 inhibitors (e.g., sildenafil, tadalafil, vardenafil) to address potential unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for a PDE5 inhibitor?
A1: A phosphodiesterase type 5 (PDE5) inhibitor is a vasodilating agent that works by blocking the degradative action of the cGMP-specific phosphodiesterase type 5 enzyme.[1] This enzyme is responsible for breaking down cyclic guanosine monophosphate (cGMP).[2][3] By inhibiting PDE5, the inhibitor leads to an increase in intracellular cGMP levels, which in turn promotes smooth muscle relaxation and vasodilation.[4][5] This mechanism is central to its use in treating conditions like erectile dysfunction and pulmonary arterial hypertension.[2][4][6]
Q2: I am observing phenotypic effects that are inconsistent with the known function of PDE5. What could be the cause?
A2: Unexpected phenotypic effects can arise from several factors. One common reason is the inhibitor's cross-reactivity with other phosphodiesterase (PDE) isoforms, as the catalytic sites of some PDEs are structurally similar to PDE5.[4] For example, inhibition of PDE6 in the retina can lead to visual disturbances, and inhibition of PDE11 in skeletal muscle can cause myalgia.[6] Additionally, PDE5 itself is expressed in various tissues beyond the corpus cavernosum and pulmonary vasculature, including the heart, brain, and platelets, which could lead to unanticipated systemic effects.[4][7] Some novel inhibitors might also exert their effects through PDE5-independent mechanisms.[8]
Q3: My research involves cancer cell lines, and I'm seeing an anti-proliferative effect with my PDE5 inhibitor. Is this a known phenomenon?
A3: Yes, several studies have reported anti-cancer effects of PDE5 inhibitors.[6] These effects can be mediated through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the enhancement of anti-cancer immune responses.[4][5] Some PDE5 inhibitors have been shown to sensitize cancer cells to conventional chemotherapeutic agents like doxorubicin.[8] Therefore, observing anti-proliferative effects in cancer cell lines is a plausible, though complex, outcome.
Q4: Are there any known cardiovascular effects of PDE5 inhibitors beyond vasodilation?
A4: While the primary cardiovascular effect is vasodilation, leading to a decrease in blood pressure, other effects have been documented.[4] Myocardial tissue expresses PDE5, and its expression can increase in certain cardiac conditions.[6] Studies have suggested that PDE5 inhibitors may have protective effects against myocardial infarction and cardiac ischemic injury.[4] However, they are contraindicated in certain severe cardiovascular conditions.[4] Therefore, unexpected cardiovascular phenotypes in experimental models should be carefully investigated.
Troubleshooting Guides
Issue 1: Observed Visual Disturbances in Animal Models
-
Question: My animal models are exhibiting signs of visual impairment after administration of a novel PDE5 inhibitor. What is the likely cause and how can I investigate it?
-
Answer:
-
Potential Cause: This is a classic off-target effect likely due to the inhibition of phosphodiesterase type 6 (PDE6), which plays a crucial role in the phototransduction cascade in retinal rod and cone cells.[6][7] The catalytic site of PDE6 shares structural similarities with PDE5.[4]
-
Troubleshooting Steps:
-
Assess PDE6 Inhibition: Conduct an in vitro enzyme assay to determine the IC50 of your compound against PDE6 and compare it to its IC50 for PDE5.
-
Electroretinography (ERG): Perform ex vivo or in vivo ERG on your animal models to directly measure retinal function and pinpoint defects in photoreceptor signaling.[7]
-
Dose-Response Study: Determine if the visual effects are dose-dependent. A lower dose that maintains PDE5 inhibition with minimal PDE6 cross-reactivity might be achievable.
-
-
Issue 2: Unexplained Neurological or Behavioral Changes
-
Question: I'm observing unexpected behavioral changes (e.g., altered locomotor activity) in my animal models. Could this be related to the PDE5 inhibitor?
-
Answer:
-
Potential Cause: PDE5 is expressed in the brain, and its inhibition can influence neurological processes.[7] Studies have shown that PDE5 inhibitors can impact neural growth and memory.[6] One study using a Drosophila melanogaster model reported that sildenafil reduced locomotor activity.[9]
-
Troubleshooting Steps:
-
Literature Review: Search for studies on the neurological effects of other PDE5 inhibitors to see if similar phenotypes have been reported.
-
Behavioral Assays: Employ a battery of standardized behavioral tests to systematically characterize the observed changes (e.g., open field test, elevated plus maze).
-
Neurochemical Analysis: Measure levels of cGMP and other relevant neurotransmitters in different brain regions of treated animals.
-
-
Quantitative Data
Table 1: Selectivity of Common PDE5 Inhibitors Against Other PDE Isoforms
| Inhibitor | PDE5 IC50 (nM) | PDE6 IC50 (nM) | PDE11 IC50 (nM) | PDE5/PDE6 Selectivity Ratio |
| Sildenafil | 4 | 40 | 760 | 10 |
| Vardenafil | 0.4 | 6 | 120 | 15 |
| Tadalafil | 2 | 1400 | 11 | 700 |
| Avanafil | 5 | 630 | 120 | 126 |
Data compiled from multiple sources for illustrative purposes. Actual values may vary between studies. This table highlights how different PDE5 inhibitors have varying degrees of selectivity for other PDE isoforms, which can explain some of their differing side-effect profiles.[6][7]
Experimental Protocols
Protocol 1: Assessing Off-Target PDE Inhibition
-
Objective: To determine the inhibitory activity of a novel compound against a panel of phosphodiesterase isoforms.
-
Materials: Recombinant human PDE enzymes (PDE1-11), appropriate fluorescently labeled cGMP or cAMP substrates, test compound (e.g., this compound), known inhibitors for each PDE as positive controls, assay buffer, microplates.
-
Methodology:
-
Prepare serial dilutions of the test compound.
-
In a microplate, add the test compound dilutions, a fixed concentration of the specific PDE enzyme, and the assay buffer.
-
Initiate the reaction by adding the fluorescently labeled substrate.
-
Incubate for a predetermined time at 37°C.
-
Stop the reaction and measure the fluorescence to determine the amount of hydrolyzed substrate.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Compare the IC50 values for PDE5 to those of other PDE isoforms to determine selectivity.
-
Protocol 2: Evaluation of Cardiovascular Hemodynamics in a Rodent Model
-
Objective: To assess the in vivo effects of a novel PDE5 inhibitor on blood pressure and heart rate.
-
Materials: Anesthetized rodents (e.g., rats or mice), telemetry system or fluid-filled catheter connected to a pressure transducer, data acquisition system, test compound, vehicle control.
-
Methodology:
-
Implant the telemetry transmitter or catheter into the carotid artery or femoral artery of the anesthetized animal for direct blood pressure measurement.
-
Allow the animal to recover from surgery and acclimate.
-
Record baseline measurements of systolic blood pressure, diastolic blood pressure, mean arterial pressure, and heart rate.
-
Administer the test compound or vehicle control via the desired route (e.g., oral gavage, intravenous injection).
-
Continuously monitor and record hemodynamic parameters for a specified duration post-administration.
-
Analyze the data to determine the magnitude and duration of any changes from baseline compared to the vehicle control group.
-
Visualizations
Caption: The NO/cGMP signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for investigating unexpected experimental results.
References
- 1. PDE5 inhibitor - Wikipedia [en.wikipedia.org]
- 2. hims.com [hims.com]
- 3. PDE5 Inhibitors: Types, How They Work, What They Cost [healthline.com]
- 4. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Rethinking of phosphodiesterase 5 inhibition: the old, the new and the perspective in human health [frontiersin.org]
- 6. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Impact of Second-Generation PDE 5 Inhibitor, Avanafil, on Retinal Function: Studies From Ex Vivo ERG - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Phosphodiesterase Type 5 (PDE5) Inhibitors Sensitize Topoisomerase II Inhibitors in Killing Prostate Cancer Through PDE5-Independent Impairment of HR and NHEJ DNA Repair Systems [frontiersin.org]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
improving Pde5-IN-2 bioavailability for animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming challenges related to the bioavailability of Pde5-IN-2 in animal studies. Given that specific physicochemical and pharmacokinetic data for this compound are not publicly available, this guide draws upon established principles for formulating poorly soluble drugs and data from well-characterized phosphodiesterase-5 (PDE5) inhibitors such as sildenafil, which is a Biopharmaceutics Classification System (BCS) Class II compound (low solubility, high permeability).[1] Researchers should consider the information presented here as a starting point for their formulation development.
Frequently Asked Questions (FAQs)
Q1: What are the likely reasons for the poor bioavailability of this compound?
A1: As a potent, selective, and orally active PDE5 inhibitor, this compound is likely a small molecule that, similar to many new chemical entities, may exhibit poor aqueous solubility. Poor solubility is a primary factor limiting oral absorption and, consequently, bioavailability. Like sildenafil, it could potentially be a BCS Class II compound, meaning it has high permeability but is limited by its low solubility and dissolution rate in the gastrointestinal tract.[1]
Q2: What are the initial steps to improve the oral bioavailability of this compound for animal studies?
A2: The initial focus should be on enhancing the solubility and dissolution rate of the compound. This can be approached by:
-
Vehicle Selection: Screening various pharmaceutically acceptable vehicles to find a suitable solvent or suspension agent.
-
Formulation Strategy: Exploring different formulation strategies such as co-solvents, surfactant dispersions, lipid-based formulations, or cyclodextrin complexation.[2]
-
Particle Size Reduction: If using a suspension, reducing the particle size of the active pharmaceutical ingredient (API) can increase the surface area for dissolution.
Q3: Which administration route is most common for this type of compound in rodent studies?
A3: Oral gavage is a common and precise method for administering oral formulations to rodents in preclinical studies.[3][4] This ensures that the entire dose is delivered to the stomach.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Solution |
| High variability in plasma concentrations between animals. | - Inconsistent formulation (e.g., non-homogenous suspension).- Dosing errors.- Physiological differences between animals (e.g., food in the stomach). | - Ensure the formulation is homogenous before each administration. If a suspension, vortex or stir continuously.- Use precise dosing techniques and calibrated equipment.- Fast animals overnight before dosing to reduce variability from food effects.[3] |
| Low or undetectable plasma concentrations of this compound. | - Poor aqueous solubility leading to low absorption.- Rapid first-pass metabolism in the liver.- Instability of the compound in the gastrointestinal tract. | - Improve Solubility: Test a range of formulations. Start with a simple suspension in 0.5% methylcellulose or carboxymethylcellulose.[4] If that fails, explore co-solvent systems (e.g., PEG 400) or lipid-based formulations (e.g., with Labrasol® or Gelucire®).[3]- Assess Metabolism: While difficult to mitigate in initial studies, be aware that PDE5 inhibitors are often metabolized by CYP3A enzymes in the liver.[5] Co-administration with a CYP3A4 inhibitor is a research tool but complicates data interpretation.- Check Stability: Assess the stability of this compound in simulated gastric and intestinal fluids. |
| Precipitation of the compound upon dilution in the gut. | - Use of a high concentration of an organic co-solvent that is rapidly diluted by gut fluids. | - Consider self-emulsifying drug delivery systems (SEDDS) which form fine emulsions upon contact with aqueous media, keeping the drug solubilized.[2]- Use of amorphous solid dispersions can also prevent precipitation and maintain a supersaturated state. |
| Adverse events observed in animals post-dosing (e.g., lethargy, diarrhea). | - Toxicity of the compound at the administered dose.- Irritation caused by the formulation excipients (e.g., high concentrations of surfactants or organic solvents). | - Conduct a dose-ranging study to determine the maximum tolerated dose (MTD).- Review the tolerability of the chosen excipients at the concentrations used. Reduce the concentration of potentially irritating components or select alternative, milder excipients. |
Data Presentation: Comparative Pharmacokinetics of Oral PDE5 Inhibitors
Since specific pharmacokinetic data for this compound is unavailable, the following table presents data for other commercially available PDE5 inhibitors to provide a general reference for researchers. These values can vary based on the animal species and the formulation used.
| Parameter | Sildenafil | Tadalafil | Vardenafil | Avanafil |
| Time to Max. Concentration (Tmax) | ~1 hour | ~2 hours | ~1 hour | ~30-45 mins |
| Half-life (t1/2) | ~4 hours | ~17.5 hours | ~4-5 hours | ~5 hours |
| Effect of Food | Absorption delayed by high-fat meal | Absorption not significantly affected | Absorption delayed by high-fat meal | Absorption rate reduced by high-fat meal |
Source: Adapted from publicly available pharmacokinetic data. Note that these are human pharmacokinetic parameters but provide a relative comparison.[6][7]
Experimental Protocols
Protocol 1: Preparation of a Simple Suspension for Oral Gavage
This protocol is a starting point for administering a poorly soluble compound like this compound.
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) Methylcellulose (MC) or Sodium Carboxymethylcellulose (Na-CMC) in sterile water.
-
Mortar and pestle
-
Stir plate and magnetic stir bar
-
Vials for storage
Procedure:
-
Weighing: Accurately weigh the required amount of this compound based on the desired dose and number of animals.
-
Levigation: Place the this compound powder in a mortar. Add a small volume of the 0.5% MC vehicle and triturate with the pestle to form a smooth, uniform paste. This step is crucial to break down any clumps of powder.
-
Suspension: Gradually add the remaining vehicle to the paste while continuously stirring or mixing.
-
Homogenization: Transfer the mixture to a vial with a magnetic stir bar. Place on a stir plate and stir for at least 30 minutes to ensure a homogenous suspension.
-
Administration: Keep the suspension stirring during the dosing procedure to prevent the compound from settling. Use a properly sized oral gavage needle for the animal species.
Note: For insoluble drugs, it is often recommended to prepare the suspension fresh daily unless stability data indicates otherwise.[4]
Protocol 2: Preparation of a Lipid-Based Formulation (Solution/Emulsion)
This protocol is an example of a more advanced formulation to enhance solubility.
Materials:
-
This compound powder
-
Lipid-based excipients: e.g., a mixture of PEG 400 and Labrasol® (1:1 v/v).[3]
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Vehicle Preparation: Prepare the desired volume of the PEG 400:Labrasol® vehicle by mixing the two components in a 1:1 ratio.
-
Solubilization: Weigh the required amount of this compound and add it to the vehicle.
-
Mixing: Vortex the mixture vigorously for several minutes. Gentle warming in a water bath (e.g., to 37°C) or brief sonication can aid in dissolution, but ensure the compound is stable at that temperature.
-
Visual Inspection: The final formulation should be a clear solution. If the compound does not fully dissolve, this vehicle at this concentration is not suitable.
-
Administration: Administer the solution via oral gavage. This type of formulation often forms a microemulsion in the stomach, which can enhance absorption.[3]
Mandatory Visualizations
Signaling Pathway of PDE5 Inhibition
The primary mechanism of action for this compound is the inhibition of the PDE5 enzyme, which is part of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[8][9][10]
References
- 1. Biowaiver or Bioequivalence: Ambiguity in Sildenafil Citrate BCS Classification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Phosphodiesterase-5 (PDE5) Inhibitors In the Management of Erectile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphodiesterase type 5 inhibitor differentiation based on selectivity, pharmacokinetic, and efficacy profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PDE5 inhibitor - Wikipedia [en.wikipedia.org]
- 10. PDE5_drug_design [bionity.com]
Validation & Comparative
Pde5-IN-2 Versus Sildenafil: An In Vitro Potency Comparison
This guide provides a detailed comparison of the in vitro potency of two phosphodiesterase type 5 (PDE5) inhibitors: Pde5-IN-2 and sildenafil. The information is intended for researchers, scientists, and professionals in the field of drug development.
Data Presentation
The following table summarizes the in vitro potency of this compound and sildenafil against the PDE5 enzyme, primarily expressed as the half-maximal inhibitory concentration (IC50). Lower IC50 values are indicative of higher potency.
| Compound | Target Enzyme | IC50 Value (nM) |
| This compound | PDE5 | 0.31[1] |
| Sildenafil | PDE5 | 3.5 - 8.5[2], approximately 5.22[3][4][5] |
Note: The reported IC50 values for sildenafil can vary between studies due to differences in experimental conditions such as substrate concentration, enzyme source, and specific assay protocols[2].
Experimental Protocols
The in vitro potency of PDE5 inhibitors is typically determined through enzymatic assays that measure the inhibition of PDE5-mediated hydrolysis of cyclic guanosine monophosphate (cGMP). A common method is the fluorescence polarization (FP) assay.
Principle of the Fluorescence Polarization (FP) PDE5 Assay:
This assay measures the enzymatic activity of PDE5 by monitoring the hydrolysis of a fluorescein-labeled cGMP substrate (cGMP-FAM). In the presence of a specific phosphate-binding agent, the product of the enzymatic reaction (GMP-FAM) forms a large complex, which restricts its rotational movement and results in a high fluorescence polarization signal. PDE5 inhibitors will prevent the hydrolysis of cGMP-FAM, leading to a low fluorescence polarization signal.
Experimental Workflow:
Detailed Steps:
-
Reagent Preparation: All reagents, including the purified recombinant PDE5A1 enzyme, the fluorescently labeled cGMP substrate, and the test inhibitors (this compound and sildenafil), are prepared in an appropriate assay buffer.
-
Inhibitor Addition: Serial dilutions of the test inhibitors are added to the wells of a microplate.
-
Enzyme Addition: The PDE5 enzyme is added to the wells containing the inhibitors and incubated for a short period.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the cGMP-FAM substrate.
-
Incubation: The reaction mixture is incubated at a controlled temperature to allow for the hydrolysis of the substrate.
-
Detection: A binding agent that specifically interacts with the hydrolyzed substrate is added. The fluorescence polarization is then measured using a microplate reader.
-
Data Analysis: The fluorescence polarization values are plotted against the inhibitor concentrations, and the IC50 value is determined by fitting the data to a dose-response curve.
Signaling Pathway
PDE5 is a key enzyme in the nitric oxide (NO)/cGMP signaling pathway, which plays a crucial role in the relaxation of smooth muscle cells.[6]
Mechanism of Action:
-
Nitric Oxide (NO) Release: Sexual stimulation triggers the release of NO from nerve endings and endothelial cells in the corpus cavernosum of the penis.[6]
-
Guanylate Cyclase Activation: NO diffuses into smooth muscle cells and activates the enzyme soluble guanylate cyclase (sGC).
-
cGMP Production: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).
-
Smooth Muscle Relaxation: Increased levels of cGMP lead to the activation of protein kinase G (PKG), which in turn causes a decrease in intracellular calcium levels, resulting in the relaxation of the smooth muscle of the corpus cavernosum. This relaxation allows for increased blood flow, leading to an erection.
-
cGMP Hydrolysis: The action of cGMP is terminated by PDE5, which hydrolyzes cGMP to the inactive GMP.[7]
-
Inhibition by this compound and Sildenafil: Both this compound and sildenafil act as competitive inhibitors of PDE5. By blocking the active site of the enzyme, they prevent the breakdown of cGMP, leading to its accumulation and prolonged smooth muscle relaxation.[7]
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Sildenafil citrate|PDE5 inhibitor [dcchemicals.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Phosphodiesterase type 5 inhibitors: back and forward from cardiac indications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PDE5 inhibitor - Wikipedia [en.wikipedia.org]
A Comparative Guide to the In Vivo Efficacy of Tadalafil and Novel PDE5 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of the well-established phosphodiesterase type 5 (PDE5) inhibitor, tadalafil, against a representative novel inhibitor, designated here as Pde5-IN-2. Due to the preclinical and proprietary nature of many novel compounds, "this compound" is used as a placeholder to illustrate the comparative framework. The methodologies and data presented for tadalafil serve as a benchmark for evaluating emerging PDE5 inhibitors.
Mechanism of Action: The PDE5 Signaling Pathway
Phosphodiesterase type 5 is a key enzyme in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[1] During sexual stimulation, the release of NO in the corpus cavernosum activates soluble guanylate cyclase (sGC), which in turn increases the production of cGMP.[2] cGMP acts as a second messenger, leading to a decrease in intracellular calcium levels and resulting in smooth muscle relaxation and vasodilation, facilitating penile erection.[3] PDE5 specifically hydrolyzes cGMP, thus terminating its action.[2] PDE5 inhibitors, such as tadalafil, competitively block this enzymatic degradation, leading to elevated cGMP levels and enhanced erectile function.[2]
Caption: PDE5 signaling pathway and inhibitor action.
Comparative In Vivo Efficacy and Pharmacokinetics
A direct comparison of in vivo efficacy requires standardized experimental models. While specific data for "this compound" is not publicly available, the following tables outline the key parameters for tadalafil and provide a template for evaluating a novel inhibitor.
Table 1: In Vitro Potency and Selectivity
| Compound | PDE5 IC50 (nM) | PDE6 IC50 (nM) | PDE11 IC50 (nM) | PDE5/PDE6 Selectivity | PDE5/PDE11 Selectivity |
| Tadalafil | ~1-5 | >7800 | ~11-40 | >2000 | ~7-10 |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
Note: IC50 values can vary depending on the assay conditions. Data for tadalafil is compiled from multiple sources.
Table 2: Comparative Pharmacokinetic Profiles (Human Data)
| Parameter | Tadalafil | This compound |
| Bioavailability (%) | Not formally determined, but well absorbed | Data not available |
| Tmax (hours) | ~2 | Data not available |
| Half-life (t½, hours) | ~17.5 | Data not available |
| Protein Binding (%) | 94 | Data not available |
| Metabolism | Primarily by CYP3A4 | Data not available |
| Excretion | ~61% feces, ~36% urine (as metabolites) | Data not available |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate assessment of in vivo efficacy. Below are representative methodologies for key preclinical and clinical evaluations.
Preclinical Evaluation: In Vivo Model of Erectile Function
A common animal model for assessing the pro-erectile effects of PDE5 inhibitors involves the measurement of intracavernosal pressure (ICP) in anesthetized rats or mice.
Caption: Workflow for in vivo erectile function assessment.
Detailed Protocol:
-
Animal Model: Adult male Sprague-Dawley rats (300-350g) are typically used.
-
Anesthesia: Animals are anesthetized with an appropriate agent (e.g., ketamine/xylazine or isoflurane).
-
Surgical Preparation: A midline incision is made in the neck to expose the carotid artery. A second incision is made in the perineal area to expose the penis and the cavernous nerve.
-
Pressure Measurement: The carotid artery is cannulated for the measurement of mean arterial pressure (MAP). A 25-gauge needle connected to a pressure transducer is inserted into the corpus cavernosum to measure ICP.
-
Drug Administration: Tadalafil, this compound, or a vehicle control is administered, typically via oral gavage, a set time before nerve stimulation (e.g., 60 minutes).
-
Nerve Stimulation: The cavernous nerve is stimulated with a bipolar electrode using set parameters (e.g., 5V, 20 Hz, 1 ms pulse width for 60 seconds).
-
Data Analysis: The primary endpoint is the ratio of the maximal ICP to the MAP during nerve stimulation (ICP/MAP). This ratio normalizes the erectile response to systemic blood pressure.
Clinical Evaluation: Human Efficacy Studies
The efficacy of PDE5 inhibitors in humans is typically assessed in randomized, double-blind, placebo-controlled trials.
Key Outcome Measures:
-
International Index of Erectile Function (IIEF): A validated, multi-dimensional, self-administered questionnaire that assesses erectile function, orgasmic function, sexual desire, intercourse satisfaction, and overall satisfaction. The erectile function domain (IIEF-EF) is a primary endpoint.
-
Sexual Encounter Profile (SEP) Diaries: Patients record information about their sexual attempts. Key questions include:
-
SEP2: "Were you able to insert your penis into your partner’s vagina?"
-
SEP3: "Did your erection last long enough for you to have successful intercourse?"
-
-
Global Assessment Question (GAQ): A single question at the end of the study asking, "Has the treatment you have been taking over the past 'X' weeks improved your erections?".
Conclusion
Tadalafil is a well-characterized, long-acting PDE5 inhibitor with proven in vivo efficacy. Its extended half-life offers a distinct pharmacokinetic profile compared to other first-generation inhibitors. For any novel PDE5 inhibitor, such as the conceptual this compound, a comprehensive evaluation of its in vitro potency and selectivity, followed by rigorous in vivo assessment of its pharmacokinetic and pharmacodynamic properties, is essential. The experimental frameworks outlined in this guide provide a robust basis for the direct comparison and evaluation of emerging therapies in this class. Future research and development of novel PDE5 inhibitors will likely focus on improving selectivity, optimizing pharmacokinetic profiles for different dosing regimens, and exploring new therapeutic indications.
References
Pde5-IN-2 selectivity compared to other PDE inhibitors
In the landscape of cyclic guanosine monophosphate (cGMP) signaling research and drug development, phosphodiesterase 5 (PDE5) inhibitors are a cornerstone. While information on a specific compound designated "Pde5-IN-2" is not publicly available, this guide provides a comparative analysis of several well-characterized and widely used PDE5 inhibitors: Sildenafil, Vardenafil, Tadalafil, and Avanafil. This comparison is intended to serve as a framework for evaluating the selectivity of any new PDE5 inhibitor.
The therapeutic efficacy and side-effect profile of a PDE5 inhibitor are intrinsically linked to its selectivity for the PDE5 enzyme over other phosphodiesterase (PDE) families.[1] Off-target inhibition of other PDEs can lead to undesirable effects. For instance, inhibition of PDE6, found in the retina, is associated with visual disturbances, while inhibition of PDE11, present in skeletal muscle, may cause myalgia.[1]
Quantitative Comparison of Inhibitor Selectivity
The selectivity of a compound is typically quantified by comparing its half-maximal inhibitory concentration (IC50) against the target enzyme (PDE5) versus other PDE isoforms. A higher ratio of IC50 (other PDE) / IC50 (PDE5) indicates greater selectivity for PDE5. The following table summarizes the IC50 values for prominent PDE5 inhibitors against a panel of PDE enzymes.
| Inhibitor | PDE1 (IC50, nM) | PDE2 (IC50, nM) | PDE3 (IC50, nM) | PDE4 (IC50, nM) | PDE5 (IC50, nM) | PDE6 (IC50, nM) | PDE11 (IC50, nM) | Selectivity Ratio (PDE6/PDE5) |
| Sildenafil | >1000 | >1000 | >1000 | >1000 | 4[2] | ~40 | >1000 | ~10 |
| Vardenafil | 180[3] | >1000 | >1000 | >1000 | 0.1-0.7[2][3] | 11[3] | 840[4] | ~16-110 |
| Tadalafil | >1000 | >1000 | >1000 | >1000 | 1.8-2[2][3] | >1000 | 73[4] | >500 |
| Avanafil | >1000 | >1000 | >1000 | >1000 | 4.3-5.2[2] | >1000 | >1000 | >190 |
Note: IC50 values can vary between different studies and assay conditions. The data presented here is a representative compilation from multiple sources.
Signaling Pathway of PDE5 Inhibition
PDE5 inhibitors exert their effect by modulating the nitric oxide (NO)/cGMP signaling pathway. Under physiological conditions, NO released from endothelial cells and nerve endings activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[1] cGMP then acts as a second messenger, leading to various downstream effects, including smooth muscle relaxation. PDE5 specifically hydrolyzes cGMP, thus terminating its signal. By inhibiting PDE5, these compounds prevent the degradation of cGMP, leading to its accumulation and enhanced downstream signaling.[1]
References
- 1. Phosphodiesterase-5 (PDE5) Inhibitors In the Management of Erectile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphodiesterase type 5 inhibitors: back and forward from cardiac indications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Phosphodiesterase type 5 and cancers: progress and challenges - PMC [pmc.ncbi.nlm.nih.gov]
Validating Pde5-IN-2 Target Engagement: A Comparative Guide to Thermal Shift and Alternative Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the thermal shift assay (TSA) for validating the target engagement of Pde5-IN-2, a phosphodiesterase 5 (PDE5) inhibitor. We will explore the experimental data and methodologies behind TSA and compare its performance against alternative biophysical and cellular assays.
Introduction to this compound and Target Engagement
This compound is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme crucial in regulating the cyclic guanosine monophosphate (cGMP) signaling pathway.[1][2] Inhibition of PDE5 leads to an accumulation of cGMP, resulting in vasodilation and other physiological effects.[1][2] Validating that a compound like this compound directly binds to its intended target, PDE5, is a critical step in drug discovery to ensure its mechanism of action and to understand its potency and selectivity.[3]
The PDE5 Signaling Pathway
The nitric oxide (NO)-cGMP signaling pathway plays a vital role in various physiological processes. Nitric oxide activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. PDE5 is the primary enzyme responsible for the degradation of cGMP to GMP, thus terminating the signal. By inhibiting PDE5, this compound effectively increases the intracellular concentration of cGMP, prolonging its downstream effects.
Caption: The PDE5 signaling pathway, illustrating the role of this compound.
Thermal Shift Assay (TSA) for this compound Target Engagement
The thermal shift assay, also known as Differential Scanning Fluorimetry (DSF), is a rapid and cost-effective method to assess the binding of a ligand to a protein. The principle is based on the change in the thermal stability of a protein upon ligand binding. When a protein is heated, it unfolds, exposing its hydrophobic core. A fluorescent dye, such as SYPRO Orange, binds to these exposed hydrophobic regions, causing an increase in fluorescence. A ligand that binds and stabilizes the protein will increase its melting temperature (Tm), resulting in a shift in the unfolding curve.
Caption: A generalized workflow for a thermal shift assay.
Experimental Data
While specific experimental data for this compound is not publicly available, the following table presents a representative dataset illustrating the expected outcome of a thermal shift assay comparing this compound to other known PDE5 inhibitors. The change in melting temperature (ΔTm) is a direct indicator of target engagement and stabilization.
| Compound | Target | Concentration (µM) | Tm (°C) (Protein alone) | Tm (°C) (Protein + Compound) | ΔTm (°C) |
| This compound (Hypothetical) | PDE5 | 10 | 55.2 | 62.5 | +7.3 |
| Sildenafil | PDE5 | 10 | 55.2 | 61.8 | +6.6 |
| Tadalafil | PDE5 | 10 | 55.2 | 63.1 | +7.9 |
| Vardenafil | PDE5 | 10 | 55.2 | 62.2 | +7.0 |
| DMSO (Control) | PDE5 | - | 55.2 | 55.2 | 0 |
Note: The data for this compound is hypothetical and serves as an illustrative example of expected results.
Experimental Protocol: Thermal Shift Assay (DSF)
-
Protein and Compound Preparation:
-
Prepare a stock solution of purified recombinant human PDE5 protein at a concentration of 0.2 mg/mL in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl₂).
-
Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution to achieve a working concentration of 100 µM.
-
-
Assay Setup:
-
In a 96-well or 384-well PCR plate, prepare the reaction mixture containing:
-
PDE5 protein (final concentration 2 µM)
-
This compound or other inhibitors (final concentration 10 µM)
-
SYPRO Orange dye (final concentration 5X, from a 5000X stock)
-
Assay buffer to a final volume of 20 µL.
-
-
Include a DMSO control (protein, dye, and DMSO without inhibitor).
-
-
Data Acquisition:
-
Seal the plate and centrifuge briefly to collect the contents.
-
Place the plate in a real-time PCR instrument.
-
Set the instrument to increase the temperature from 25 °C to 95 °C with a ramp rate of 0.05 °C/s.
-
Measure the fluorescence of SYPRO Orange at each temperature increment.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature.
-
Determine the melting temperature (Tm) by identifying the inflection point of the sigmoidal curve, often by calculating the first derivative.
-
Calculate the thermal shift (ΔTm) by subtracting the Tm of the DMSO control from the Tm of the sample with the inhibitor.
-
Comparison with Alternative Target Engagement Assays
While TSA is a valuable tool, other methods can provide complementary or more detailed information on target engagement.
Caption: Overview of methods for validating this compound target engagement.
Comparison of Target Engagement Validation Methods
| Method | Principle | Advantages | Disadvantages | Data Output |
| Thermal Shift Assay (TSA/DSF) | Ligand binding alters the thermal stability of the target protein. | High-throughput, low sample consumption, cost-effective. | Indirect measurement of binding, prone to artifacts from compounds that interfere with fluorescence. | Melting Temperature (Tm), ΔTm |
| Cellular Thermal Shift Assay (CETSA) | Measures target engagement in a cellular environment by assessing protein thermal stability in cell lysates or intact cells.[4][5] | Provides evidence of target engagement in a more physiologically relevant context, can assess cell permeability.[4][5] | Lower throughput, more complex protocol, requires specific antibodies or mass spectrometry for detection.[6][7] | Thermal shift in cells (ΔTm) |
| Isothermal Titration Calorimetry (ITC) | Directly measures the heat released or absorbed during a binding event.[8] | Provides a complete thermodynamic profile of the interaction (Kd, stoichiometry, enthalpy, entropy).[8][9] | Low throughput, requires larger amounts of pure protein and compound, sensitive to buffer composition.[10] | Dissociation constant (Kd), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS) |
| Surface Plasmon Resonance (SPR) | Measures the change in refractive index at a sensor surface as a ligand binds to an immobilized protein.[1] | Real-time kinetic data (kon, koff), high sensitivity, label-free. | Requires protein immobilization which may affect its conformation, potential for non-specific binding. | Association rate (kon), Dissociation rate (koff), Dissociation constant (Kd) |
IC50 and Selectivity Data for PDE5 Inhibitors
The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. Selectivity is crucial to minimize off-target effects. For PDE5 inhibitors, selectivity against other PDE isoforms, particularly PDE6 (found in the retina) and PDE11 (found in skeletal muscle), is important.[2][11]
| Compound | PDE5 IC50 (nM) | Selectivity vs. PDE6 (Fold) | Selectivity vs. PDE11 (Fold) |
| This compound (Hypothetical) | 1.5 | >1000 | >500 |
| Sildenafil | 3.5 | ~10 | ~20 |
| Tadalafil | 1.8 | ~700 | ~15 |
| Vardenafil | 0.7 | ~15 | ~100 |
Note: The data for this compound is hypothetical and for illustrative purposes. IC50 and selectivity values can vary depending on the assay conditions.[10][12]
Detailed Experimental Protocols for Alternative Assays
Cellular Thermal Shift Assay (CETSA) Protocol for PDE5
-
Cell Culture and Treatment:
-
Culture cells expressing PDE5 (e.g., HEK293 cells overexpressing PDE5) to ~80% confluency.
-
Treat cells with various concentrations of this compound or vehicle (DMSO) for 1 hour at 37°C.
-
-
Thermal Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling to room temperature for 3 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysate at high speed to pellet aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Quantify the amount of soluble PDE5 using Western blotting or an ELISA-based method.
-
-
Data Analysis:
-
Plot the amount of soluble PDE5 as a function of temperature for each compound concentration.
-
Determine the melting temperature (Tm) for each condition.
-
A shift in the melting curve indicates target engagement.
-
Isothermal Titration Calorimetry (ITC) Protocol for PDE5
-
Sample Preparation:
-
Dialyze purified PDE5 protein and this compound into the same buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂) to minimize buffer mismatch effects.
-
Degas both the protein and ligand solutions.
-
-
ITC Experiment:
-
Load the PDE5 solution (e.g., 10 µM) into the sample cell of the ITC instrument.
-
Load the this compound solution (e.g., 100 µM) into the injection syringe.
-
Perform a series of injections (e.g., 2 µL each) of the ligand into the protein solution while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat pulses to obtain the heat of binding for each injection.
-
Fit the data to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Surface Plasmon Resonance (SPR) Protocol for PDE5
-
Sensor Chip Preparation:
-
Immobilize purified PDE5 protein onto a sensor chip (e.g., a CM5 chip) using amine coupling chemistry.
-
-
Binding Analysis:
-
Inject a series of concentrations of this compound in a running buffer (e.g., HBS-EP+) over the sensor surface.
-
Monitor the change in the SPR signal (response units, RU) over time to generate sensorgrams.
-
After each injection, regenerate the sensor surface with a suitable regeneration solution to remove the bound analyte.
-
-
Data Analysis:
-
Fit the sensorgram data to a kinetic model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kon) and the dissociation rate constant (koff).
-
Calculate the dissociation constant (Kd) from the ratio of koff/kon.
-
Conclusion
The thermal shift assay is a robust, high-throughput, and cost-effective method for the initial validation of this compound target engagement with PDE5. The observed thermal shift provides strong evidence of direct binding and stabilization of the target protein. For a more comprehensive understanding of the binding interaction, complementary techniques such as CETSA, ITC, and SPR are recommended. CETSA confirms target engagement in a cellular context, while ITC provides a complete thermodynamic profile, and SPR delivers real-time kinetic data. The choice of method will depend on the specific research question, available resources, and the stage of the drug discovery process. This guide provides the necessary framework for researchers to design and execute experiments to confidently validate the target engagement of this compound and other PDE5 inhibitors.
References
- 1. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphodiesterase type 5 inhibitors: back and forward from cardiac indications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. eurekaselect.com [eurekaselect.com]
- 5. researchgate.net [researchgate.net]
- 6. rcsb.org [rcsb.org]
- 7. Allosteric-Site and Catalytic-Site Ligand Effects on PDE5 Functions are Associated with Distinct Changes in Physical Form of the Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Phosphodiesterase type 5 inhibitor differentiation based on selectivity, pharmacokinetic, and efficacy profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The phosphodiesterase inhibitory selectivity and the in vitro and in vivo potency of the new PDE5 inhibitor vardenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
Sildenafil's Selectivity Profile: A Comparative Guide to Cross-Reactivity with Phosphodiesterase Isoforms
For Researchers, Scientists, and Drug Development Professionals
Sildenafil, a potent inhibitor of phosphodiesterase type 5 (PDE5), is a cornerstone in the management of erectile dysfunction and pulmonary arterial hypertension. Its therapeutic efficacy is rooted in the targeted enhancement of the cyclic guanosine monophosphate (cGMP) signaling cascade, which promotes smooth muscle relaxation and vasodilation. However, the clinical profile of any targeted inhibitor is critically defined by its selectivity. This guide provides an objective comparison of Sildenafil's cross-reactivity with other human phosphodiesterase (PDE) isoforms, supported by experimental data and detailed methodologies to aid in research and development.
Quantitative Comparison of Sildenafil's Inhibitory Potency
The inhibitory activity of Sildenafil across a panel of human phosphodiesterase isoforms is summarized below. The 50% inhibitory concentration (IC50) values, which represent the drug concentration required to inhibit 50% of the enzyme's activity, are presented. Lower IC50 values are indicative of higher inhibitory potency. It is important to consider that these values can exhibit some variability based on the specific in vitro assay conditions.[1]
Table 1: Sildenafil IC50 Values for Human Phosphodiesterase Isoforms
| PDE Isoform | Sildenafil IC50 (nM) | Primary Substrate(s) | Key Physiological Functions | Potential Clinical Implications of Inhibition |
| PDE1 | 280 - 360 | cGMP & cAMP | Cardiovascular function, neuronal signaling, smooth muscle proliferation.[2][3] | Vasodilation, effects on heart rate. |
| PDE2 | >10,000 | cGMP & cAMP | Adrenal steroidogenesis, neuronal function. | Minimal at therapeutic doses. |
| PDE3 | >10,000 | cAMP > cGMP | Cardiac contractility, platelet aggregation, vascular smooth muscle tone. | Minimal at therapeutic doses. |
| PDE4 | >10,000 | cAMP | Inflammation, immune responses. | Minimal at therapeutic doses. |
| PDE5 | 3.5 - 5.0 | cGMP | Vascular smooth muscle relaxation in corpus cavernosum and pulmonary vasculature. | Primary therapeutic target for erectile dysfunction and pulmonary hypertension. |
| PDE6 | 35 - 50 | cGMP | Phototransduction in retinal rod and cone cells.[4] | Visual disturbances (e.g., blue-tinted vision).[5] |
| PDE11 | >1,000 | cGMP & cAMP | Testes, prostate, skeletal muscle, heart. | Myalgia and back pain (more associated with other PDE5 inhibitors). |
Data compiled from multiple sources.[6][7]
Analysis of Selectivity:
The data demonstrates that Sildenafil is a highly selective inhibitor of PDE5. Its potency for PDE5 is approximately 10-fold greater than for PDE6 and over 80-fold greater than for PDE1.[6] For all other PDE families listed, the selectivity is over 1,000-fold, suggesting that off-target inhibition of these isoforms is unlikely at standard therapeutic concentrations. The clinically observed visual side effects of Sildenafil are directly attributable to its cross-reactivity with PDE6.[5]
Key Signaling Pathways and Experimental Workflow
To understand the implications of Sildenafil's cross-reactivity, it is essential to visualize the underlying signaling pathways and the experimental procedures used to determine inhibitory activity.
Caption: cGMP Signaling and Sildenafil Inhibition.
Caption: PDE Inhibition Assay Workflow.
Experimental Protocols
The determination of PDE inhibitory activity is crucial for assessing compound selectivity. A commonly employed method is the in vitro phosphodiesterase inhibition assay.
Generalized Protocol for a Fluorescence Polarization (FP) Phosphodiesterase Assay
This protocol outlines the key steps for determining the IC50 of an inhibitor against a specific PDE isoform.
1. Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer, typically containing Tris-HCl at a physiological pH, MgCl₂, and a non-ionic detergent.
-
Enzyme Dilution: Dilute purified, recombinant human PDE isoforms in cold assay buffer to a pre-determined optimal concentration.
-
Substrate Solution: Prepare a solution of fluorescently labeled cGMP or cAMP in assay buffer. The concentration should be near the enzyme's Km value for optimal sensitivity.
-
Inhibitor Dilutions: Create a serial dilution of Sildenafil in DMSO, followed by a subsequent dilution in assay buffer to achieve the final desired concentrations for the assay.
2. Assay Procedure:
-
In a black, low-volume 384-well microplate, add the assay buffer, followed by the Sildenafil dilutions (or DMSO for controls).
-
Add the diluted PDE enzyme to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the fluorescent substrate solution to all wells.
-
Incubate the plate at 30°C for 60 minutes. The reaction time should be within the linear range of the enzyme kinetics.
-
Terminate the reaction by adding a stop solution that contains a binding agent (e.g., an antibody specific for the hydrolyzed product).
-
Incubate for an additional 60 minutes to allow the binding to reach equilibrium.
3. Data Acquisition and Analysis:
-
Measure the fluorescence polarization in each well using a microplate reader equipped with appropriate filters.
-
Plot the fluorescence polarization values against the logarithm of the Sildenafil concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
This guide provides a foundational understanding of Sildenafil's cross-reactivity profile. For researchers and drug developers, a thorough characterization of a compound's selectivity is paramount for predicting its clinical efficacy and side-effect profile, and for the rational design of next-generation inhibitors with improved therapeutic indices.
References
- 1. researchgate.net [researchgate.net]
- 2. Role of phosphodiesterase 1 in the pathophysiology of diseases and potential therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are the therapeutic applications for PDE1 inhibitors? [synapse.patsnap.com]
- 4. Photoreceptor phosphodiesterase (PDE6): structure, regulatory mechanisms, and implications for treatment of retinal diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Pde5-IN-2 and Vardenafil for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the novel phosphodiesterase 5 (PDE5) inhibitor, Pde5-IN-2, and the well-established drug, vardenafil. The following sections detail their mechanisms of action, comparative efficacy, selectivity profiles, and the experimental protocols used to derive these metrics, offering a critical resource for researchers in drug discovery and development.
Introduction
Phosphodiesterase 5 (PDE5) inhibitors are a cornerstone in the treatment of erectile dysfunction and have shown therapeutic potential in other conditions such as pulmonary arterial hypertension.[1] These agents function by preventing the degradation of cyclic guanosine monophosphate (cGMP), thereby promoting smooth muscle relaxation and vasodilation.[1] Vardenafil is a potent and well-characterized PDE5 inhibitor that serves as a valuable benchmark for the evaluation of new chemical entities. This compound is a novel and highly potent inhibitor of PDE5.[2] This guide aims to provide a direct comparison of these two compounds based on available preclinical data.
Mechanism of Action
Both this compound and vardenafil are competitive inhibitors of PDE5.[2][3] In the physiological process of penile erection, sexual stimulation leads to the release of nitric oxide (NO) from nerve endings and endothelial cells in the corpus cavernosum.[4] NO activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[4] Elevated levels of cGMP lead to the relaxation of smooth muscle in the corpus cavernosum, facilitating increased blood flow and erection.[4] PDE5 is the primary enzyme responsible for the degradation of cGMP in this tissue.[4] By inhibiting PDE5, both this compound and vardenafil prevent the breakdown of cGMP, thus enhancing and prolonging the pro-erectile signal.[2][4]
Comparative Efficacy
The in vitro potency of PDE5 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. Based on available data, this compound demonstrates significantly higher potency against PDE5 compared to vardenafil.
| Compound | PDE5 IC50 (nM) |
| This compound | 0.31[2] |
| Vardenafil | 0.7[3] |
Selectivity Profile
The selectivity of a PDE5 inhibitor is crucial for minimizing off-target effects. This is assessed by comparing its IC50 for PDE5 to its IC50 for other PDE isoforms. A higher selectivity ratio (IC50 for other PDE / IC50 for PDE5) indicates greater selectivity for PDE5.
| Compound | PDE1 IC50 (nM) | Selectivity Ratio (vs. PDE5) | PDE6 IC50 (nM) | Selectivity Ratio (vs. PDE5) | Other PDE Isoforms (IC50 in nM) |
| This compound | To Be Determined | TBD | 1.2[2] | ~3.9 | PDE2A (106), PDE10A (46), PDE4D2 (43)[2] |
| Vardenafil | 180[3] | ~257 | 11[3] | ~15.7 | PDE2, 3, 4, 7, 8, 9, 10, 11 (>1000) |
Note: The selectivity of vardenafil against other PDE isoforms (PDE2, 3, 4, 7, 8, 9, 10, and 11) is generally low, with IC50 values often reported as >1000 nM.
Experimental Protocols
The following are generalized protocols for key in vitro assays used to characterize PDE5 inhibitors. Specific details may vary between laboratories.
In Vitro PDE5 Inhibition Assay (IC50 Determination)
This assay measures the concentration of an inhibitor required to reduce the enzymatic activity of PDE5 by 50%.
-
Enzyme and Substrate Preparation : Recombinant human PDE5 is purified. The substrate, cGMP, is typically radiolabeled (e.g., [3H]-cGMP) or fluorescently labeled.
-
Assay Reaction : The assay is performed in a multi-well plate format. Each well contains a buffer solution, a fixed concentration of PDE5 enzyme, and the cGMP substrate.
-
Inhibitor Addition : A range of concentrations of the test compound (this compound or vardenafil) is added to the wells. Control wells contain no inhibitor (100% enzyme activity) and a known potent inhibitor or no enzyme (0% activity).
-
Incubation : The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for enzymatic degradation of cGMP.
-
Reaction Termination and Separation : The reaction is stopped, and the product (e.g., [3H]-5'-GMP) is separated from the unreacted substrate. This can be achieved using methods like scintillation proximity assay (SPA) beads or chromatography.
-
Detection and Data Analysis : The amount of product formed is quantified (e.g., by scintillation counting). The percentage of inhibition for each inhibitor concentration is calculated relative to the controls. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
In Vitro PDE Selectivity Profiling
To determine the selectivity of an inhibitor, the in vitro inhibition assay described above is repeated for a panel of other PDE isoforms (e.g., PDE1, PDE2, PDE3, PDE4, PDE6, PDE11). The IC50 values obtained for each isoform are then compared to the IC50 value for PDE5 to calculate the selectivity ratios. This provides a comprehensive profile of the inhibitor's specificity.
Conclusion
The available data indicates that this compound is a more potent inhibitor of PDE5 in vitro than vardenafil. While this compound shows high selectivity against several other PDE isoforms, its selectivity against PDE6 is notably lower than that of vardenafil. This is a critical consideration, as PDE6 is found in the retina, and its inhibition is associated with visual disturbances.[5] Further characterization of this compound, including its selectivity against a broader panel of PDE isoforms and its in vivo pharmacokinetic and pharmacodynamic properties, is necessary to fully assess its therapeutic potential relative to established compounds like vardenafil.
References
- 1. PDE5 inhibitor - Wikipedia [en.wikipedia.org]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Phosphodiesterase-5 (PDE5) Inhibitors In the Management of Erectile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Pde5-IN-2 and its Structural Analogs for PDE5 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the phosphodiesterase 5 (PDE5) inhibitor, Pde5-IN-2, and its structural analogs. The information presented is intended to support research and development efforts in the discovery of novel therapeutics targeting the cyclic guanosine monophosphate (cGMP) signaling pathway. This document summarizes key performance data, outlines experimental methodologies, and visualizes relevant biological and experimental workflows.
Introduction to PDE5 Inhibition
Phosphodiesterase type 5 (PDE5) is a key enzyme that degrades cGMP, a second messenger crucial for various physiological processes, including the relaxation of smooth muscle cells.[1] Inhibition of PDE5 leads to an accumulation of cGMP, thereby potentiating downstream signaling. This mechanism is the basis for the therapeutic effects of well-known drugs like sildenafil (Viagra®) in conditions such as erectile dysfunction and pulmonary arterial hypertension.[1][2] The development of novel, potent, and selective PDE5 inhibitors, such as this compound and its analogs, continues to be an active area of research to identify agents with improved efficacy and safety profiles.
The cGMP Signaling Pathway
The canonical nitric oxide (NO)/cGMP signaling pathway is the primary target of PDE5 inhibitors. The following diagram illustrates the key components and interactions within this pathway.
Performance Comparison of this compound and Structural Analogs
This compound belongs to a class of compounds characterized by a chromeno[2,3-c]pyrrol-9(2H)-one scaffold. Structure-activity relationship (SAR) studies on this scaffold have led to the identification of highly potent and selective PDE5 inhibitors. The following tables summarize the in vitro potency, selectivity, and pharmacokinetic properties of this compound (Compound 3) and a close structural analog (Compound 2).
| Compound | Structure | PDE5 IC50 (nM) | Reference |
| This compound (Compound 3) | [Insert Chemical Structure of this compound here if available, otherwise state "Structure not publicly available"] | 0.31 | [3] |
| Compound 2 | [Insert Chemical Structure of Compound 2 here if available, otherwise state "Structure not publicly available"] | 5.6 | |
| Sildenafil | [Insert Chemical Structure of Sildenafil here if available, otherwise state "Structure not publicly available"] | - | - |
Table 1: In Vitro Potency of this compound and a Structural Analog against PDE5.
| Compound | PDE Isoform Selectivity (IC50 in nM) |
| PDE2A : 106, PDE10A : 46, PDE4D2 : 43, PDE6C : 1.2 | |
| This compound (Compound 3) | >1000-fold selectivity over PDE1B, PDE3A, PDE7A1, PDE8A1, and PDE9A2 (IC50s >32,000 nM)[3] |
| Compound 2 | Exhibits remarkable selectivity |
Table 2: Selectivity Profile of this compound.
| Compound | Pharmacokinetic Parameters (Rat) |
| Oral Administration (1.25 mg/kg): Decreases mean pulmonary artery pressure.[3] | |
| This compound (Compound 3) | - |
| Compound 2 | Oral Bioavailability: 63.4% |
Table 3: In Vivo Efficacy and Pharmacokinetic Data.
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in this guide.
PDE5 Inhibition Assay (In Vitro)
The inhibitory activity of the compounds against PDE5 is determined using a fluorescence polarization (FP)-based assay.
Principle: The assay measures the change in fluorescence polarization of a fluorescently labeled cGMP analog upon its hydrolysis by PDE5. Inhibition of PDE5 by a test compound prevents this hydrolysis, resulting in a stable, high polarization signal.
Protocol:
-
Reagents and Materials: Recombinant human PDE5A1, fluorescently labeled cGMP (e.g., FAM-cGMP), assay buffer (e.g., Tris-HCl, MgCl2, BSA), test compounds (dissolved in DMSO), and a microplate reader capable of measuring fluorescence polarization.
-
Procedure: a. A reaction mixture containing the assay buffer and recombinant PDE5 enzyme is prepared. b. The test compound at various concentrations is added to the wells of a microplate. c. The enzyme reaction is initiated by the addition of the fluorescently labeled cGMP substrate. d. The plate is incubated at a controlled temperature (e.g., 37°C) for a specific duration. e. The fluorescence polarization is measured using a microplate reader.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow for PDE5 Inhibitor Evaluation
The following diagram outlines a typical workflow for the preclinical evaluation of novel PDE5 inhibitors.
Conclusion
This compound and its structural analogs based on the chromeno[2,3-c]pyrrol-9(2H)-one scaffold represent a promising class of highly potent and selective PDE5 inhibitors. The data presented in this guide highlight the potential for further optimization of this chemical series to develop novel therapeutic agents for conditions such as pulmonary arterial hypertension. The detailed experimental protocols and workflows provide a framework for the continued evaluation and development of these and other novel PDE5 inhibitors.
References
- 1. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery and Optimization of Chromeno[2,3-c]pyrrol-9(2H)-ones as Novel Selective and Orally Bioavailable Phosphodiesterase 5 Inhibitors for the Treatment of Pulmonary Arterial Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Pharmacokinetic Analysis of PDE5 Inhibitors: Benchmarking Pde5-IN-2 Against Market Leaders
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the pharmacokinetic profiles of established phosphodiesterase type 5 (PDE5) inhibitors, including sildenafil, tadalafil, and vardenafil. This guide also presents a hypothetical profile for a novel investigational compound, Pde5-IN-2, to illustrate a framework for comparative assessment in drug discovery and development.
The clinical efficacy and safety of a PDE5 inhibitor are intrinsically linked to its pharmacokinetic properties, which govern its absorption, distribution, metabolism, and excretion (ADME).[1] Understanding these parameters is crucial for optimizing dosing regimens, predicting potential drug-drug interactions, and tailoring therapeutic approaches to patient needs.[2] This guide offers a side-by-side comparison of key pharmacokinetic data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows.
Quantitative Pharmacokinetic Comparison
The following table summarizes the key pharmacokinetic parameters of sildenafil, tadalafil, vardenafil, and a hypothetical profile for the investigational compound this compound.
| Parameter | Sildenafil | Tadalafil | Vardenafil | This compound (Hypothetical) |
| Bioavailability (%) | ~41 | ~Not Determined | ~15 | ~60 |
| Time to Max. Concentration (Tmax, hours) | 0.8 - 1 | 2 | 0.9 | 1.5 |
| Half-life (t1/2, hours) | 3 - 5 | 17.5 | 4 - 5 | 10 |
| Metabolism | Primarily CYP3A4, minor CYP2C9[3] | Primarily CYP3A4[4] | Primarily CYP3A4, minor CYP3A5 and CYP2C[3] | Primarily CYP3A4 |
| Effect of Food | High-fat meal delays absorption[5] | No significant effect | High-fat meal reduces rate and extent of absorption | Minimal food effect |
Experimental Protocols
The data presented in this guide are typically generated through a series of standardized in vitro and in vivo studies. Below are detailed methodologies for key pharmacokinetic experiments.
In Vivo Pharmacokinetic Studies in Animal Models (e.g., Rodents, Canines)
-
Animal Preparation: Male Sprague-Dawley rats (250-300g) are fasted overnight with free access to water.
-
Drug Administration: A single dose of the test compound (e.g., this compound) is administered orally (e.g., via gavage) or intravenously (e.g., via tail vein injection). A typical oral dose might be 10 mg/kg formulated in a vehicle such as 0.5% methylcellulose.
-
Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: The blood samples are centrifuged at 4°C to separate the plasma, which is then stored at -80°C until analysis.
-
Bioanalytical Method: Plasma concentrations of the drug and its major metabolites are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental methods to determine key parameters such as Cmax, Tmax, AUC (Area Under the Curve), and t1/2.
In Vitro Metabolic Stability Assay
-
Incubation: The test compound (e.g., 1 µM) is incubated with liver microsomes (e.g., human, rat) or hepatocytes in the presence of a NADPH-regenerating system at 37°C.
-
Time Points: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to measure the disappearance of the parent compound over time.
-
Data Analysis: The in vitro half-life and intrinsic clearance are calculated from the rate of disappearance of the compound.
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the mechanism of action and the experimental process, the following diagrams have been generated.
Caption: Signaling pathway of PDE5 inhibition.
Caption: Experimental workflow for pharmacokinetic analysis.
Discussion
The pharmacokinetic profiles of sildenafil, tadalafil, and vardenafil reveal distinct characteristics that influence their clinical use. Sildenafil and vardenafil are characterized by a relatively rapid onset of action and shorter half-lives, making them suitable for on-demand use.[5] However, their absorption can be affected by food.[5] In contrast, tadalafil has a significantly longer half-life, offering an extended duration of action and greater spontaneity, with absorption being less affected by food intake.[6]
The hypothetical profile of this compound, with its good bioavailability, intermediate half-life, and minimal food effect, represents a potentially desirable "next-generation" PDE5 inhibitor. Such a profile could offer a balance between a reasonably fast onset of action and a duration that allows for more flexibility than sildenafil or vardenafil, without the very long duration of tadalafil which might not be preferred by all patients.
The development of new PDE5 inhibitors like this compound continues to be an active area of research. The goal is to identify compounds with improved pharmacokinetic and pharmacodynamic properties, such as higher selectivity, which could lead to a better safety profile with fewer side effects.[7] The experimental protocols and comparative frameworks outlined in this guide are fundamental to the preclinical and clinical assessment of such novel therapeutic agents.
References
- 1. Pharmacology of phosphodiesterase-5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of pharmacokinetics and pharmacodynamics in phosphodiesterase-5 inhibitor therapy | Semantic Scholar [semanticscholar.org]
- 3. Phosphodiesterase-5 (PDE5) Inhibitors In the Management of Erectile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The first‐generation phosphodiesterase 5 inhibitors and their pharmacokinetic issue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iyrinhealth.com [iyrinhealth.com]
- 7. tandfonline.com [tandfonline.com]
A Comparative Guide to Pde5-IN-2 and Next-Generation PDE5 Inhibitors
In the landscape of phosphodiesterase type 5 (PDE5) inhibitor development, researchers continually seek compounds with enhanced potency, selectivity, and pharmacokinetic profiles to improve therapeutic outcomes and minimize adverse effects. This guide provides a detailed comparison between a representative next-generation PDE5 inhibitor, Avanafil, and a novel investigational inhibitor, herein designated as Pde5-IN-2, based on recently published preclinical data. This objective analysis, supported by experimental data, is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to PDE5 Inhibition
Phosphodiesterase type 5 is a key enzyme in the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway.[1] During sexual stimulation, the release of nitric oxide leads to an increase in cGMP levels, causing smooth muscle relaxation and vasodilation in the corpus cavernosum, resulting in penile erection.[1] PDE5 inhibitors block the degradation of cGMP, thereby potentiating its vasodilatory effects.[1] Next-generation inhibitors aim to improve upon first-generation agents like sildenafil by offering greater selectivity for the PDE5 enzyme over other PDE isoforms, which can reduce the incidence of side effects such as visual disturbances and cardiovascular events.[2]
This compound: A Novel Investigational Inhibitor
For the purpose of this guide, "this compound" is represented by a novel, potent PDE5 inhibitor recently described in the scientific literature. This compound, referred to as compound [I] in its initial publication, has demonstrated significant potency and high selectivity in preclinical studies, positioning it as a promising candidate for further development.
Avanafil: A Next-Generation Benchmark
Avanafil is a second-generation PDE5 inhibitor approved for the treatment of erectile dysfunction.[2] It is characterized by its rapid onset of action and high selectivity for PDE5, which contributes to a favorable side effect profile compared to earlier inhibitors.[2][3]
Comparative Performance Data
The following tables summarize the available quantitative data for this compound (compound [I]) and Avanafil, focusing on in vitro potency, selectivity, and pharmacokinetic parameters.
Table 1: In Vitro Potency and Selectivity Profile
| Parameter | This compound (Compound [I]) | Avanafil |
| PDE5 IC50 | 3 nM | 5.2 nM[1] |
| Selectivity over PDE1 | High | >10,000-fold[1] |
| Selectivity over PDE6 | High | 120-fold[1] |
| Selectivity over PDE11 | High | >19,000-fold[1] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Pharmacokinetic Profile
| Parameter | This compound (Compound [I]) (Rat Model) | Avanafil (Human) |
| Administration Route | Oral / Intravenous | Oral |
| Tmax (Time to Peak Plasma Concentration) | 2.79 h (oral) | 30–45 min[4] |
| T1/2 (Elimination Half-life) | 2.79 h (oral) | 5.36–10.66 h[3] |
| Cmax (Peak Plasma Concentration) | 58.4 ng/mL (10 mg/kg oral) | Not directly comparable |
| Oral Bioavailability (F) | 16.8% | Not specified |
| Plasma Protein Binding | Not specified | ~99%[4] |
| Primary Metabolism | Not specified | CYP3A4[3] |
Signaling Pathways and Experimental Workflows
Visual representations of the core signaling pathway and a typical experimental workflow provide a clearer understanding of the underlying biology and research methodology.
Caption: PDE5 signaling pathway and point of inhibition.
Caption: Generalized workflow for a PDE5 inhibition assay.
Detailed Experimental Protocols
In Vitro PDE Enzyme Inhibition Assay
A representative protocol for determining the IC50 values of PDE inhibitors is as follows:
-
Enzyme and Substrate Preparation : Recombinant human PDE isoenzymes are purified and diluted in an appropriate assay buffer. The substrate, cGMP, is typically radiolabeled (e.g., [³H]-cGMP) to facilitate detection.
-
Inhibitor Preparation : Test compounds (this compound and Avanafil) are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to create a range of concentrations.
-
Assay Reaction : The assay is performed in microplates. Each well contains the assay buffer, a specific concentration of the test inhibitor, and the PDE enzyme. The reaction is initiated by the addition of the cGMP substrate.
-
Incubation : The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a defined period, allowing the enzyme to hydrolyze the cGMP.
-
Reaction Termination : The enzymatic reaction is stopped, often by heat inactivation (e.g., boiling) or the addition of a chemical stop solution.
-
Product Separation and Detection : The product of the reaction (5'-GMP) is separated from the unreacted substrate (cGMP). This can be achieved using methods like anion-exchange chromatography. The amount of hydrolyzed substrate is then quantified, typically through scintillation counting for radiolabeled substrates.
-
Data Analysis : The percentage of enzyme inhibition is calculated for each inhibitor concentration relative to a control without any inhibitor. The IC50 value is then determined by fitting the concentration-response data to a sigmoidal curve.
In Vivo Pharmacokinetic Study (Rodent Model)
A general protocol for assessing the pharmacokinetic properties of a test compound in rodents is outlined below:
-
Animal Model : Male Sprague-Dawley rats are commonly used for pharmacokinetic studies. Animals are housed in controlled conditions with access to food and water.
-
Compound Administration : For oral administration, the test compound is formulated in a suitable vehicle and administered via oral gavage at a specific dose (e.g., 10 mg/kg). For intravenous administration, the compound is dissolved in a sterile vehicle and injected into a tail vein.
-
Blood Sampling : At predetermined time points after administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), blood samples are collected from the animals, typically via the tail vein or another appropriate site.
-
Plasma Preparation : The collected blood samples are processed to separate the plasma, which is then stored frozen until analysis.
-
Bioanalysis : The concentration of the test compound in the plasma samples is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis : The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Tmax, Cmax, T1/2, and AUC (Area Under the Curve), using specialized software. Oral bioavailability (F) is calculated by comparing the AUC from oral administration to the AUC from intravenous administration.
Conclusion
This comparative guide highlights the key performance characteristics of the next-generation PDE5 inhibitor Avanafil and the promising investigational compound this compound. Avanafil stands out for its rapid onset of action in humans and its well-documented high selectivity, which translates to a favorable clinical safety profile. The novel inhibitor, this compound, demonstrates superior in vitro potency against PDE5 in preclinical models and is reported to have high selectivity, suggesting the potential for a wide therapeutic window. However, its pharmacokinetic profile in rats indicates a shorter half-life and lower oral bioavailability compared to Avanafil in humans, which may necessitate further optimization. This guide underscores the ongoing efforts in the development of more refined PDE5 inhibitors, with each new agent offering a unique profile that could be tailored to specific therapeutic needs and patient populations. The provided experimental frameworks serve as a foundation for the continued evaluation and comparison of such novel compounds.
References
- 1. Avanafil for the treatment of erectile dysfunction: initial data and clinical key properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Avanafil for erectile dysfunction in elderly and younger adults: differential pharmacology and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Avanafil for treatment of erectile dysfunction: review of its potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. air.unimi.it [air.unimi.it]
Safety Operating Guide
Navigating the Safe Disposal of Pde5-IN-2: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of Pde5-IN-2, a phosphodiesterase 5 (PDE5) inhibitor. While specific data for "this compound" is not publicly available, the following procedures are based on best practices for chemical waste management and information from the Safety Data Sheet (SDS) of Sildenafil, a structurally related and well-documented PDE5 inhibitor.
Core Safety and Handling Protocols
Before proceeding with disposal, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Based on the safety data for similar compounds, the following precautions should be taken.[1]
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side-shields or chemical goggles.[1]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: If there is a risk of dust or aerosol formation, use a NIOSH-approved respirator.[1]
-
Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing.
-
Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[1]
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.
Quantitative Safety Data Summary
The following table summarizes key safety and hazard information for Sildenafil Citrate, a representative PDE5 inhibitor. This data should be considered as a guideline for handling this compound in the absence of specific information.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 4) |
| Warning | H302: Harmful if swallowed.[1] |
| Serious Eye Irritation (Category 2A) |
| Warning | H319: Causes serious eye irritation.[1] |
| Skin Irritation (Category 2) |
| Warning | H315: Causes skin irritation. |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system |
| Warning | H335: May cause respiratory irritation. |
| Hazardous to the aquatic environment, long-term hazard (Category 3) | None | None | H412: Harmful to aquatic life with long lasting effects.[1] |
Data based on the Safety Data Sheet for Sildenafil Citrate.
Step-by-Step Disposal Procedures
The proper disposal of this compound, as with any laboratory chemical, should be conducted in accordance with institutional, local, state, and federal regulations. The following is a general procedural guide.
Step 1: Waste Identification and Segregation
-
Identify: Classify this compound waste as non-hazardous or hazardous chemical waste according to your institution's guidelines and local regulations. Given its potential for aquatic toxicity, it should be treated as chemical waste.[1]
-
Segregate: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
Step 2: Containerization
-
Use Appropriate Containers: Collect this compound waste in a designated, properly labeled, and sealable container. The container should be compatible with the chemical.
-
Labeling: The waste container label should clearly state "Hazardous Waste," the name of the chemical (this compound), and the associated hazards (e.g., "Harmful if swallowed," "Aquatic Toxin").
Step 3: On-site Neutralization or Deactivation (If Applicable)
-
Consult your institution's EHS office for approved methods of neutralizing or deactivating PDE5 inhibitors. Do not attempt to neutralize the chemical without a validated and approved protocol.
Step 4: Disposal Pathway
-
Primary Recommendation: Licensed Waste Disposal Vendor: The most appropriate and compliant method for disposing of this compound is through your institution's designated hazardous waste management program, which utilizes licensed waste disposal vendors.
-
Alternative for Small Quantities (if permitted): For very small, residual amounts (e.g., on contaminated labware), follow your institution's specific guidelines. This may involve rinsing the contaminated item with a suitable solvent and collecting the rinsate as hazardous waste.
Important "Don'ts" for Disposal:
-
DO NOT dispose of this compound down the drain. This can harm aquatic life and may violate regulations.[2][3]
-
DO NOT dispose of this compound in the regular trash.[4][5][6]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
By adhering to these guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific environmental health and safety protocols for guidance.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. epa.gov [epa.gov]
- 4. fda.gov [fda.gov]
- 5. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 6. dea.gov [dea.gov]
- 7. How to Dispose of Unused Medicine Responsibly to Protect the Environment | Pfizer [pfizer.com]
Personal protective equipment for handling Pde5-IN-2
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Pde5-IN-2. The following procedures are designed to ensure a safe laboratory environment and proper disposal of waste materials.
Personal Protective Equipment (PPE)
When handling this compound, a thorough risk assessment should be conducted to ensure the appropriate level of protection.[1][2] The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Body Protection | Eye and Face Protection | Hand Protection | Respiratory Protection |
| Lab Coat (Fire-resistant recommended when handling flammable materials)[3] | Safety Glasses with side shields (minimum)[1] | Disposable Nitrile Gloves (double-gloving recommended for potent compounds)[1] | Required when dusts, vapors, or aerosols are generated.[4] |
| Full-body protective suit (for large quantities or high-risk operations)[5] | Chemical Splash Goggles (when there is a splash hazard)[1][5] | Heavy-duty, chemical-resistant gloves (for direct, prolonged contact)[1] | N95, half-mask, or full-face respirator depending on the chemical's toxicity and concentration.[3] |
| Face Shield (in addition to goggles for splash hazards)[1][3][5] | Insulated gloves for extreme temperatures (hot or cold).[1] | ||
| Cut-resistant gloves when working with sharp objects.[1] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is essential for safely handling this compound. The following workflow outlines the key steps from preparation to cleanup.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.[6][7]
| Waste Type | Disposal Container | Disposal Procedure |
| Solid Waste | Labeled, sealed, and chemically compatible container.[6][8] | Collect in a designated hazardous waste container. Do not mix with general waste.[7] Arrange for professional disposal service.[6] |
| Liquid Waste | Leak-proof, chemically resistant container with a secure lid.[6][8] Leave approximately 10% headspace for expansion.[7] | Segregate waste by chemical compatibility (e.g., organic solvents, aqueous solutions).[6][9] Do not dispose of down the drain unless explicitly permitted by local regulations and the substance's properties.[7][10] Label with contents, date, and associated hazards.[6] |
| Contaminated PPE | Labeled hazardous waste bag or container.[8] | Dispose of as solid chemical waste.[8] Do not place in general trash. |
Important Considerations:
-
Hazard Identification: As a Phosphodiesterase 5 (PDE5) inhibitor, this compound is a pharmacologically active substance.[11][12][13] PDE5 inhibitors can have physiological effects, including vasodilation, and may be harmful if swallowed.[4][14]
-
Emergency Procedures: In case of exposure, follow the first-aid measures outlined in the Safety Data Sheet for a similar compound. For eye contact, rinse cautiously with water for several minutes.[4] If swallowed, seek immediate medical attention.[4]
-
Storage: Store this compound in a tightly closed container in a dry, well-ventilated area.[4] Follow the recommended storage temperature on the product label.
-
Spill Cleanup: In the event of a spill, evacuate non-essential personnel.[14] Use a damp cloth or a filtered vacuum for dry spills to minimize dust generation.[14] Collect waste in a sealed container for disposal.[14]
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | US [sdsmanager.com]
- 6. Safe Disposal of Laboratory Chemicals [emsllcusa.com]
- 7. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 8. gaiaca.com [gaiaca.com]
- 9. acewaste.com.au [acewaste.com.au]
- 10. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 11. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. PDE5 inhibitors: List, how they work, foods, and more [medicalnewstoday.com]
- 13. PDE5 inhibitor - Wikipedia [en.wikipedia.org]
- 14. cdn.pfizer.com [cdn.pfizer.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
